1-Cyclohexene-1-propanenitrile CAS number and properties
The following technical monograph details the chemical identity, synthesis, properties, and applications of 1-Cyclohexene-1-propanenitrile (IUPAC: 3-(1-Cyclohexen-1-yl)propanenitrile). Executive Summary 1-Cyclohexene-1-p...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical monograph details the chemical identity, synthesis, properties, and applications of 1-Cyclohexene-1-propanenitrile (IUPAC: 3-(1-Cyclohexen-1-yl)propanenitrile).
Executive Summary
1-Cyclohexene-1-propanenitrile (CAS 13992-92-2) is a bicyclic precursor and functionalized alkene used primarily as an intermediate in the synthesis of complex alkaloids (e.g., Lycopodium alkaloids like Fawcettimine) and pharmaceutical scaffolds. Structurally, it consists of a cyclohexene ring substituted at the 1-position with a 2-cyanoethyl group. Its value lies in its bifunctionality: the nitrile group serves as a masked amine or carboxylic acid, while the alkene moiety allows for further functionalization via epoxidation or hydroboration.
This guide outlines the physicochemical profile of the compound, a validated industrial synthesis route via the Stork Enamine protocol, and its critical role in drug development.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Note: Experimental data for this specific CAS is limited in public databases. Values below are derived from validated homologs (e.g., 1-Cyclohexene-1-acetonitrile) and computational models.
Property
Value / Range
Condition
Physical State
Liquid
@ 25°C
Appearance
Colorless to pale yellow oil
-
Density
Predicted
Boiling Point
230–240°C
@ 760 mmHg (Predicted)
Boiling Point (Reduced)
~110–115°C
@ 10 mmHg
Refractive Index ()
1.48–1.49
Predicted
Solubility
Immiscible in water; Soluble in EtOH, DCM, EtOAc
-
Synthesis & Production Methodologies
The most robust synthetic route for 1-Cyclohexene-1-propanenitrile is the Stork Enamine Synthesis followed by a reduction-dehydration sequence. This method avoids the poly-alkylation issues common with direct alkylation of enolates.
Validated Protocol: The Enamine Route
Phase 1: Formation of 2-(2-Cyanoethyl)cyclohexanone
Enamine Formation: React cyclohexanone with pyrrolidine (1.1 eq) in refluxing toluene with a Dean-Stark trap to remove water. This yields 1-(1-cyclohexen-1-yl)pyrrolidine.
Michael Addition: Treat the crude enamine with acrylonitrile (1.1 eq) in dioxane or acetonitrile at reflux. The electron-rich enamine attacks the electron-poor alkene.
Phase 2: Conversion to 1-Cyclohexene-1-propanenitrile
To shift the double bond to the 1-position (conjugated with the ring but not the nitrile), a reduction-dehydration strategy is employed.
Reduction: Dissolve 2-(2-cyanoethyl)cyclohexanone in methanol. Add Sodium Borohydride (NaBH₄) (0.5 eq) at 0°C. Stir for 2 hours to obtain 2-(2-cyanoethyl)cyclohexanol.
Dehydration: Dissolve the alcohol in pyridine. Add Phosphorus Oxychloride (POCl₃) dropwise at 0°C, then warm to room temperature.
Mechanism Note: Dehydration follows Zaitsev's rule, favoring the formation of the most substituted alkene. The double bond forms between C1 and C2 (the carbon bearing the alkyl chain), resulting in 1-(2-cyanoethyl)cyclohexene .
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis via Stork Enamine alkylation followed by functional group manipulation.
Reactivity & Applications in Drug Development[9]
Functional Group Transformations
1-Cyclohexene-1-propanenitrile is a "bifunctional linchpin" in organic synthesis.
Nitrile Reduction: Catalytic hydrogenation (Raney Ni, H₂) or Lithium Aluminum Hydride (LiAlH₄) reduction yields 3-(1-cyclohexenyl)propylamine , a precursor for CNS-active agents.
Hydrolysis: Acidic hydrolysis converts the nitrile to 3-(1-cyclohexenyl)propanoic acid .
Epoxidation: Reaction with m-CPBA targets the electron-rich double bond, yielding the epoxide, which can be opened by nucleophiles to create trans-1,2-disubstituted cyclohexanes.
Pharmaceutical Relevance[9][10]
Alkaloid Synthesis: This scaffold is a documented intermediate in the total synthesis of Lycopodium alkaloids, specifically Fawcettimine . The 1-substituted cyclohexene moiety is critical for establishing the A-ring stereochemistry of the alkaloid core.
Neuroactive Pharmacophores: The 3-(1-cyclohexenyl)propylamine derivative is structurally homologous to Venlafaxine-type antidepressants, serving as a building block for serotonin-norepinephrine reuptake inhibitors (SNRIs).
Reaction Pathway Diagram
Figure 2: Divergent synthetic utility of the 1-Cyclohexene-1-propanenitrile scaffold.
Safety & Handling (MSDS Highlights)
Hazard Classification: Acute Toxicity (Oral/Inhalation/Dermal). Nitriles can liberate cyanide ions upon metabolism.
Handling: Always handle in a fume hood. Avoid contact with strong oxidizers and strong acids (risk of HCN evolution).
PPE: Nitrile gloves, safety goggles, and lab coat.
First Aid: In case of inhalation, move to fresh air. If swallowed, do NOT induce vomiting; seek immediate medical attention (cyanide antidote kit availability is recommended).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21815726, 3-(Cyclohex-1-en-1-yl)propanenitrile. Retrieved from [Link]
Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society.[1] (Foundational reference for the enamine synthesis route).
Heathcock, C. H., et al. (1989). Total Synthesis of (±)-Fawcettimine. Journal of the American Chemical Society.[1] (Cites the use of cyclohexene-propanenitrile derivatives).
ChemSrc. 3-(cyclohexen-1-yl)propanenitrile CAS 13992-92-2.[2] Retrieved from [Link]
Technical Whitepaper: Synthesis, Profiling, and Application of 3-(1-Cyclohexenyl)propionitrile in Advanced Organic Frameworks
Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Core Identification & Nomenclature In the development of complex active pharmaceutical ingred...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals
Core Identification & Nomenclature
In the development of complex active pharmaceutical ingredients (APIs) and natural product total syntheses, the selection of robust, versatile building blocks is critical. One such high-value intermediate is 3-(1-cyclohexenyl)propionitrile . This compound provides an orthogonal reactivity profile, housing both an endocyclic alkene for functionalization or cyclization, and a terminal nitrile for chain extension or heteroatom conversion.
To ensure clarity across regulatory and synthetic literature, the definitive nomenclature and identifiers are established as follows:
As documented in the [1], this compound serves as a critical node in the synthesis of complex polycyclic architectures.
Physicochemical Profiling
Understanding the physicochemical parameters of 3-(cyclohex-1-en-1-yl)propanenitrile is essential for predicting its behavior during extraction, chromatography, and biological assay formulation. The quantitative data is summarized below [1].
Physicochemical Property
Value
Computational / Experimental Significance
Molecular Formula
C₉H₁₃N
Defines baseline stoichiometry for synthetic equivalents.
Molecular Weight
135.21 g/mol
Low molecular weight ideal for early-stage fragment building.
Topological Polar Surface Area
23.8 Ų
High lipophilicity; excellent membrane permeability if retained in final API.
Rotatable Bonds
2
Confers moderate conformational flexibility to the propionitrile chain.
Hydrogen Bond Donors
0
Lacks protic functionality, ensuring compatibility with strong bases/nucleophiles.
Hydrogen Bond Acceptors
1
The nitrile nitrogen can coordinate with Lewis acid catalysts.
Strategic Synthesis & Mechanistic Causality
Synthesizing 3-(cyclohex-1-en-1-yl)propanenitrile presents a specific chemoselective challenge: constructing the carbon framework without triggering the migration of the endocyclic double bond into conjugation with the nitrile group.
To bypass the thermodynamic trap of alkene isomerization, we employ a two-step sequence: a Palladium-Catalyzed Heck Coupling followed by a Chemoselective Conjugate Reduction .
The Heck Coupling: We utilize 1-cyclohexenyl triflate and acrylonitrile. The causality here is driven by the triflate leaving group, which readily undergoes oxidative addition with Pd(0) without requiring harsh conditions that might isomerize the ring. Triethylamine (Et₃N) is used to regenerate the active Pd(0) catalyst and neutralize the triflic acid byproduct.
The Conjugate Reduction: Reducing the resulting (E)-3-(cyclohex-1-en-1-yl)acrylonitrile requires absolute chemoselectivity. Standard Pd/C hydrogenation would indiscriminately reduce both alkenes. Instead, we deploy Stryker’s Reagent ([CuH(PPh₃)]₆). As detailed in foundational organometallic studies [2], the soft copper(I) hydride selectively attacks the softer, electron-deficient conjugated alkene via a 1,4-addition mechanism, leaving the isolated, electron-rich endocyclic double bond completely intact.
Figure 1: Two-step synthetic workflow for 3-(1-cyclohexenyl)propionitrile via Heck coupling.
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded directly into the workflow to confirm mechanistic success before proceeding to the next stage.
Protocol A: Synthesis of (E)-3-(cyclohex-1-en-1-yl)acrylonitrile
Step 1: In an oven-dried, argon-purged Schlenk flask, dissolve 1-cyclohexenyl triflate (1.0 equiv) and acrylonitrile (2.0 equiv) in anhydrous DMF (0.2 M).
Step 2: Add triethylamine (2.5 equiv), triphenylphosphine (0.1 equiv), and Pd(OAc)₂ (0.05 equiv). The choice of Pd(OAc)₂ ensures rapid in situ reduction to the active Pd(0) species.
Step 3: Heat the reaction mixture to 80 °C for 12 hours under vigorous stirring.
Step 4 (Workup): Quench with deionized water, extract with ethyl acetate (3x), wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over MgSO₄, and concentrate in vacuo.
Self-Validation Checkpoint: Analyze the crude mixture via ¹H NMR (CDCl₃). The protocol is validated if you observe two distinct doublets in the 5.5–6.5 ppm region with a coupling constant of J ≈ 16 Hz, confirming the formation of the trans-alkene bridge.
Protocol B: Chemoselective Reduction to 3-(cyclohex-1-en-1-yl)propanenitrile
Step 1: Dissolve the purified (E)-3-(cyclohex-1-en-1-yl)acrylonitrile (1.0 equiv) in rigorously degassed toluene (0.1 M) under argon.
Step 2: Introduce Stryker’s reagent, [CuH(PPh₃)]₆ (0.2 equiv). The hexameric nature of the catalyst requires precise stoichiometric calculation based on the hydride content.
Step 3: Stir at room temperature for 4 hours. The mild temperature prevents unwanted thermal isomerization.
Step 4 (Workup): Expose the reaction to ambient air to oxidize and deactivate the copper catalyst. Filter the resulting suspension through a short pad of Celite, eluting with diethyl ether, and concentrate.
Self-Validation Checkpoint: Perform ¹H NMR on the product. The reduction is validated by the complete disappearance of the 5.5–6.5 ppm vinylic doublets, coupled with the strict retention of the multiplet at ~5.4 ppm (the endocyclic alkene proton). The appearance of new aliphatic multiplets in the 2.3–2.5 ppm range confirms the saturated propionitrile chain.
Downstream Utility in Drug Development
The strategic value of 3-(cyclohex-1-en-1-yl)propanenitrile lies in its bifunctional nature. It has been notably utilized in the total synthesis of complex Lycopodium alkaloids, such as fawcettimine, where precise stereocontrol and sequential ring formations are required [3].
The compound serves as a springboard for three primary downstream workflows:
Amine Generation: Lithium aluminum hydride (LiAlH₄) reduction of the nitrile yields a primary amine, a common pharmacophore in CNS-active therapeutics.
Acidic Hydrolysis: Conversion of the nitrile to a carboxylic acid provides a handle for standard peptide coupling or esterification.
Radical Cyclization: The proximity of the nitrile-derived radical (or electrophile) to the endocyclic double bond allows for 5-exo-trig or 6-endo-trig cyclizations, rapidly building spirocyclic or fused bicyclic scaffolds.
Figure 2: Downstream synthetic applications of 3-(1-cyclohexenyl)propionitrile.
References
National Center for Biotechnology Information (PubChem). "3-(Cyclohex-1-en-1-yl)propanenitrile; CID 21815726." PubChem Database.
URL:[Link]
Mahoney, W. S., Brestensky, D. M., & Stryker, J. M. "Preparation and use of the hexameric copper(I) hydride complex [(Ph3P)CuH]6: a highly reactive reagent for the chemoselective reduction of alpha,beta-unsaturated carbonyl compounds." Journal of the American Chemical Society, 1988, 110(1), 291-293.
URL:[Link]
Heathcock, C. H., et al. "Total synthesis of (±)-fawcettimine." Journal of Organic Chemistry, 1989, 54(7), 1548–1562.
URL:[Link]
Foundational
Structural Profiling and Synthetic Utility of 1-Cyclohexene-1-propanenitrile in Complex Alkaloid Synthesis
Executive Summary 1-Cyclohexene-1-propanenitrile and its functionalized derivatives represent highly versatile building blocks in modern organic synthesis. Characterized by the unique combination of a reactive alkene, an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Cyclohexene-1-propanenitrile and its functionalized derivatives represent highly versatile building blocks in modern organic synthesis. Characterized by the unique combination of a reactive alkene, an aliphatic spacer, and a terminal cyano group, this molecular framework serves as a critical scaffold for constructing complex polycyclic architectures. Its most notable application is found in the total synthesis of Lycopodium alkaloids, where it acts as the foundational ring system for multi-step cyclizations (). This technical whitepaper provides an in-depth analysis of the compound's physicochemical properties, its mechanistic role in advanced synthetic workflows, and the self-validating experimental protocols required for its manipulation.
Physicochemical and Structural Profiling
The core molecule, 1-Cyclohexene-1-propanenitrile (IUPAC: 3-(cyclohexen-1-yl)propanenitrile), possesses a molecular formula of C9H13N and a molecular weight of 135.21 g/mol ()[1]. While the base molecule is useful for general functionalization, highly substituted derivatives of this core are predominantly employed in complex total syntheses to direct stereochemistry and facilitate sequential ring formations.
Table 1: Quantitative Comparison of 1-Cyclohexene-1-propanenitrile and Key Synthetic Derivatives
The strategic value of the 1-cyclohexene-1-propanenitrile skeleton is best exemplified in Clayton Heathcock’s landmark total synthesis of (+/-)-fawcettimine (). The assembly of the intricate 6-5-9 tricyclic core of fawcettimine requires precise control over sequential ring formations, which is achieved through careful manipulation of the cyclohexene derivatives.
Causality of the Vinylic Chloride:
During the initial construction of the cyclohexenone ring via a modified Robinson annulation, a chlorine atom is intentionally retained at the C2 position, forming 2-chloro-4-methyl-6-oxo-1-cyclohexene-1-propanenitrile. This halogen acts as a crucial blocking group. By occupying the C2 position, it prevents unwanted enolization and misdirected Michael additions that would otherwise derail the synthesis. However, once the primary ring system is established, this vinylic chloride must be selectively excised without reducing the sensitive α,β-unsaturated ketone or the terminal nitrile group.
The Zinc-Silver Couple Reduction:
To achieve this highly selective transformation, a zinc-silver (Zn-Ag) couple in methanol is employed. The causality behind this specific reagent choice lies in its single-electron transfer (SET) mechanism. The bimetallic surface lowers the activation energy for electron insertion into the relatively weak C-Cl bond, generating a vinylic radical that rapidly abstracts a hydrogen atom from the protic solvent (methanol). This method is remarkably mild, leaving the reducible alkene and cyano moieties completely intact to yield 4-methyl-6-oxo-1-cyclohexene-1-propanenitrile.
The following methodology details the conversion of the chlorinated derivative to the des-chloro intermediate, incorporating critical in-process controls (IPCs) to ensure a self-validating workflow.
Solvent: Methanol (100 mL, anhydrous, distilled from magnesium methoxide)
Step-by-Step Workflow
Preparation of the Bimetallic Reductant: Suspend 52.5 g of zinc dust in 100 mL of anhydrous methanol under a dry nitrogen atmosphere. Add 1.575 g of silver acetate.
Causality: The spontaneous transmetalation between zinc and silver acetate deposits elemental silver onto the zinc particles. This creates localized galvanic cells that dramatically enhance the reductive potential of the metal surface compared to pure zinc.
Substrate Addition: Introduce 22.8 g of the chlorinated substrate into the suspension. Stir vigorously at room temperature to maintain the heterogeneous suspension.
Reaction Monitoring (IPC): Allow the reaction to proceed for exactly 2 hours.
Validation: Extract a 10 µL aliquot, quench in diethyl ether, and analyze via Thin Layer Chromatography (TLC). The reaction is strictly self-validating; termination is only executed when the distinct UV-active spot of the chlorinated precursor is entirely consumed.
Workup and Isolation: Filter the heterogeneous mixture through a pad of Celite to remove the metallic residues. Concentrate the methanolic filtrate under reduced pressure to yield a crude yellow oil.
Purification and Final Validation: Purify the oil via vacuum distillation or silica gel chromatography.
Validation: Analyze the purified product using analytical capillary gas chromatography (e.g., 25-m cross-linked 5% phenyl methyl silicone column). The structural integrity must be confirmed via
H NMR, specifically noting the appearance of a new vinylic proton signal at the C2 position, and the retention of the characteristic nitrile carbon signal (~119 ppm) in C NMR ().
Synthetic Workflow Visualization
The transformation of the 1-cyclohexene-1-propanenitrile derivative into the final alkaloid architecture follows a highly orchestrated sequence of allylation, cyclization, and rearrangement.
Synthetic workflow of (+/-)-Fawcettimine from the substituted cyclohexene-propanenitrile precursor.
Conclusion
The 1-cyclohexene-1-propanenitrile scaffold is far more than a simple aliphatic nitrile; it is a meticulously designed chemical linchpin. By understanding its precise molecular weight (135.21 g/mol ), formulaic variations, and the mechanistic rationale behind its functionalization—such as the strategic use of vinylic chlorides and Zn-Ag reductions—synthetic chemists can leverage this moiety to construct some of the most challenging polycyclic architectures in modern drug discovery and natural product synthesis.
References
PubChem. "3-(Cyclohex-1-en-1-yl)propanenitrile | C9H13N" National Center for Biotechnology Information. Available at:[Link]
Heathcock, C. H., Blumenkopf, T. A., & Smith, K. M. "Total Synthesis of (+/-)-Fawcettimine." Journal of Organic Chemistry, 1989, 54(7), 1548-1562. Available at:[Link]
iChemistry. "CAS 42747-36-4: 2-chloro-4-methyl-6-oxo-1-cyclohexene-1-propanenitrile." Chemical Database. Available at:[Link]
Navigating the Solubility Landscape of Cyclohexenyl Propanenitrile Derivatives in Organic Solvents
An In-Depth Technical Guide: Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Solubility Profiling The cyclohexenyl propanenitrile scaffold is a recurring...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide:
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Solubility Profiling
The cyclohexenyl propanenitrile scaffold is a recurring motif in modern medicinal chemistry, serving as a versatile building block for a range of therapeutic candidates, from anticancer agents to anti-inflammatory molecules.[1][2][3] The successful transition of these promising compounds from discovery to clinical application, however, is fundamentally dependent on their physicochemical properties, chief among them being solubility.
Solubility dictates every stage of the drug development pipeline, from the feasibility of in vitro assays and formulation strategies to the ultimate bioavailability and pharmacokinetic profile of a drug candidate.[4] A poorly understood solubility profile can lead to misleading biological data, costly formulation failures, and the premature termination of otherwise viable development programs.
This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of cyclohexenyl propanenitrile derivatives in organic solvents. Moving beyond mere protocols, we delve into the causal mechanisms governing dissolution, offering field-proven insights to empower researchers to make strategic, data-driven decisions in their experimental designs.
Part 1: The Physicochemical Anatomy of Cyclohexenyl Propanenitrile
The solubility behavior of any molecule is intrinsically linked to its structure. The parent compound, 3-(cyclohex-1-en-1-yl)propanenitrile, possesses a dualistic character that makes its solubility profile particularly sensitive to both solute modifications and solvent choice.[5]
The Cyclohexenyl Ring: This portion of the molecule is a nonpolar, lipophilic hydrocarbon ring. It primarily interacts with solvents through weak van der Waals forces and will favor dissolution in nonpolar or moderately polar environments.[6]
The Propanenitrile Group (-CH₂CH₂C≡N): The nitrile functional group is a potent source of polarity. The carbon-nitrogen triple bond creates a strong dipole moment, making this end of the molecule highly polar.[7] The nitrogen's lone pair of electrons can also act as a hydrogen bond acceptor, a critical interaction for solubility in protic solvents.[8][9]
This inherent amphiphilic nature means that subtle changes to the scaffold—the addition of a hydroxyl group, a halogen, or a bulky alkyl chain—can dramatically shift the solubility balance, favoring one class of organic solvents over another. Understanding this interplay is the first step toward rational solvent selection.
Part 2: Foundational Principles of Dissolution in Organic Media
The age-old axiom "like dissolves like" serves as a useful heuristic, but a deeper, more quantitative understanding is necessary for scientific rigor.[10] Dissolution is a thermodynamic process governed by the Gibbs free energy change of mixing. For a solute to dissolve, the energy released from new solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.
Key intermolecular forces at play include:
Van der Waals Forces: Weak, transient attractions dominant in nonpolar systems (e.g., dissolving a highly lipophilic derivative in hexane).
Dipole-Dipole Interactions: Stronger electrostatic attractions between polar molecules. The nitrile group's strong dipole is a key driver for solubility in polar aprotic solvents like acetone or ethyl acetate.[8]
Hydrogen Bonding: The strongest of the intermolecular forces. While the nitrile group itself cannot donate a hydrogen bond, it is an effective acceptor.[9] This makes polar protic solvents (e.g., ethanol, methanol) particularly effective, especially for derivatives that also contain hydrogen bond donor groups (e.g., -OH, -NH₂).[6]
The Logic of Solvent Selection: A Strategic Workflow
A haphazard approach to solvent screening is inefficient. A logical workflow, beginning with structural analysis and moving toward empirical testing, saves time and resources. The following diagram outlines a robust decision-making process for selecting candidate solvents.
Caption: A decision-making workflow for rational solvent selection.
Common Organic Solvents for Solubility Screening
The table below summarizes key properties of solvents frequently used in pharmaceutical research.
Solvent Class
Solvent Name
Polarity Index
Boiling Point (°C)
Key Characteristics
Nonpolar
Hexane
0.1
69
Dissolves highly lipophilic compounds via van der Waals.
Toluene
2.4
111
Aromatic, can engage in π-stacking; good for nonpolar compounds.
Polar Aprotic
Diethyl Ether
2.8
35
Low boiling point, useful for extractions.
Ethyl Acetate
4.4
77
Good general-purpose solvent with moderate polarity.
Acetone
5.1
56
Highly polar, water-miscible, volatile.
Acetonitrile (ACN)
5.8
82
Common in HPLC, dissolves a wide range of polarities.[11]
Tetrahydrofuran (THF)
4.0
66
Ether with higher polarity, good dissolving power.
Dimethyl Sulfoxide (DMSO)
7.2
189
Highly polar, strong H-bond acceptor, dissolves many compounds.[11]
Polar Protic
Ethanol
4.3
78
Can act as H-bond donor and acceptor.
Methanol
5.1
65
More polar than ethanol, similar properties.
Data compiled from various sources, including[12][13]. Polarity index is a relative measure.
Part 3: Gold Standard Protocol: Equilibrium Solubility via the Shake-Flask Method
While predictive models are useful, the definitive measure of solubility is empirical determination. The shake-flask method is the universally accepted gold standard for measuring thermodynamic or equilibrium solubility, providing the most accurate and reliable data for regulatory submissions and formulation development.[10]
Detailed Step-by-Step Methodology
Caption: The experimental workflow for the Shake-Flask Method.
Protocol Details & Expert Insights:
Preparation of Saturated Solution:
Protocol: Add an amount of the solid compound to a known volume of the selected organic solvent in a sealed glass vial, such that a visible excess of solid remains.
Expertise & Trustworthiness: The presence of excess solid is non-negotiable. It is the only way to ensure the resulting solution is truly saturated and in equilibrium with the solid phase.[10]
Equilibration:
Protocol: Place the sealed vial in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C). Agitate for a prolonged period, typically 24 to 72 hours.
Expertise & Trustworthiness: This step is crucial for achieving thermodynamic equilibrium. Shorter incubation times may only yield kinetic solubility data, which can be significantly different and less relevant for many pharmaceutical applications.[14] The constant temperature ensures the data is reproducible.
Phase Separation:
Protocol: After equilibration, allow the vial to stand briefly. Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid. Carefully withdraw the supernatant and immediately filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE).
Expertise & Trustworthiness: This two-step process is a self-validating system. Centrifugation removes the bulk of the solid, while filtration removes any remaining fine particulates that could falsely elevate the measured concentration. Using an inert filter material is critical to prevent adsorption of the solute, which would lead to an underestimation of solubility.[10][14]
Quantification of Solute:
Protocol: Prepare a precise dilution of the clear filtrate in a suitable solvent (often the mobile phase for HPLC). Determine the concentration of the solute using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.
Expertise & Trustworthiness: HPLC is the preferred method due to its high sensitivity, specificity, and ability to separate the analyte from any potential impurities or degradants.[10] Accurate quantification relies on a robust calibration curve generated from standard solutions of the compound at known concentrations.
Part 4: Data Interpretation - A Hypothetical Case Study
To illustrate the application of these principles, consider the following solubility data for three hypothetical cyclohexenyl propanenitrile derivatives.
Compound ID
Key Structural Feature
Solubility in Hexane (mg/mL)
Solubility in Ethyl Acetate (mg/mL)
Solubility in Ethanol (mg/mL)
A
Parent Scaffold
1.5
85.2
45.7
B
Added -OH Group
< 0.1
98.5
155.3
C
Added tert-butyl Group
12.8
60.1
20.4
Analysis:
Compound A (Parent): Exhibits classic amphiphilic behavior. It has poor solubility in the nonpolar hexane but good solubility in both the polar aprotic ethyl acetate and the polar protic ethanol, driven by the nitrile group's polarity.
Compound B (-OH Derivative): The addition of a hydroxyl group, a potent hydrogen bond donor and acceptor, renders the molecule virtually insoluble in nonpolar hexane.[15] Its solubility in ethyl acetate (a H-bond acceptor) increases slightly, but it sees a dramatic >3-fold increase in ethanol, where strong solute-solvent hydrogen bonds can form, showcasing the power of this specific interaction.[6]
Compound C (tert-butyl Derivative): Adding a large, nonpolar tert-butyl group increases the overall lipophilicity. This predictably increases its solubility in hexane. Conversely, the added bulk and nonpolar character disrupt favorable interactions with the more polar solvents, leading to a decrease in solubility in both ethyl acetate and ethanol compared to the parent compound.
Part 5: The Emerging Role of Predictive Solubility Modeling
In early-stage drug discovery, synthesizing and testing every compound is impractical. Here, in silico or computational methods provide valuable guidance.[4]
Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate molecular descriptors (e.g., polarity, size, H-bonding capacity) with experimentally measured solubility.[16][17]
Machine Learning (ML): Modern ML models can be trained on large datasets of known solubility data to predict the solubility of new, unseen molecules with increasing accuracy.[18][19]
Causality and Limitations: While these predictive tools are powerful for prioritizing compounds, they are not a replacement for experimental measurement.[16] Their accuracy is highly dependent on the quality and diversity of the training data. Experimental validation of key compounds using the shake-flask method remains the definitive step for confirming the solubility profile.
Conclusion
A thorough understanding and accurate measurement of the solubility of cyclohexenyl propanenitrile derivatives in organic solvents is not a procedural formality but a strategic necessity in drug development. By combining a foundational knowledge of molecular interactions with a logical, validated experimental workflow, researchers can generate high-quality, reliable data. This data forms the bedrock for successful formulation, accurate biological testing, and ultimately, the advancement of new therapeutic agents from the laboratory to the clinic.
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Topic: Gamma-delta Unsaturated Nitriles: Cyclohexene Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Strategic Synthesis and Functionalization of -...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Gamma-delta Unsaturated Nitriles: Cyclohexene Derivatives
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Strategic Synthesis and Functionalization of
-Unsaturated Cyclohexene Nitriles
Introduction: The Cyclohexene Scaffold in Modern Chemistry
Gamma-delta (
) unsaturated nitriles embedded within a cyclohexene framework—formally known as cyclohex-3-enecarbonitriles —represent a cornerstone scaffold in organic synthesis. These molecules are not merely end-products but are high-value "divergent intermediates."
For the medicinal chemist, this scaffold offers two distinct reactive handles:
The Nitrile (
): A masked carbonyl, amine, or amide. It serves as a robust dipole for receptor binding or a precursor for hydrolysis and reduction.
The Alkene (
): Located at the position relative to the nitrile, this unsaturation allows for stereoselective functionalization (epoxidation, dihydroxylation) essential for introducing chirality found in bioactive natural products like Oseltamivir (Tamiflu) and precursors to Gabapentinoids .
This guide details the Lewis Acid-catalyzed synthesis of these derivatives, their mechanistic underpinnings, and their downstream transformations.[1]
Core Synthesis: The Lewis Acid-Catalyzed Diels-Alder Approach[1][2]
The most atom-economical route to cyclohex-3-enecarbonitriles is the Diels-Alder [4+2] cycloaddition between a conjugated diene (e.g., 1,3-butadiene or isoprene) and an electron-deficient nitrile (e.g., acrylonitrile).
Mechanistic Insight: LUMO Lowering
While thermal cycloadditions are possible, they often require high temperatures (
C) and suffer from poor stereocontrol. The addition of a Lewis Acid (LA) catalyst is critical for professional applications.
Catalytic Effect: The LA coordinates to the nitrogen lone pair of the acrylonitrile. This withdraws electron density, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.
Orbital Interaction: The reaction rate depends on the energy gap between the HOMO of the diene and the LUMO of the dienophile. A smaller gap = faster reaction.
Stereoselectivity: The LA enhances the Endo selectivity (kinetic product) due to secondary orbital interactions, which is often the desired stereoisomer for pharmaceutical intermediates.
Visualization: Mechanistic Pathway
The following diagram illustrates the orbital interactions and the transition state stabilization provided by the Lewis Acid.
Figure 1: Reaction coordinate and orbital interaction for Lewis Acid-catalyzed Diels-Alder cycloaddition.
Experimental Protocol: Synthesis of Cyclohex-3-enecarbonitrile
Objective: Synthesis of 4-methylcyclohex-3-enecarbonitrile via
catalysis.
Scale: 50 mmol (Pilot Lab Scale)
Safety: Acrylonitrile is highly toxic and carcinogenic. Perform all operations in a fume hood.
Add Acrylonitrile (2.65 g) dropwise over 10 minutes. Note: The solution may darken slightly due to complexation.
Cycloaddition:
Add Isoprene (4.1 g) dropwise via syringe pump or pressure-equalizing dropping funnel over 30 minutes. Maintain internal temperature
C to control exotherm.
Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (RT).
Stir at RT for 4-6 hours.
Validation Point: Monitor by TLC (10% EtOAc/Hexane). The UV-active acrylonitrile spot should disappear.
Workup:
Quench the reaction carefully with cold 1M
(20 mL) to destroy the catalyst.
Separate the organic layer.[3] Extract the aqueous layer with
( mL).
Combine organic layers and wash with saturated
(to remove traces of acid) and Brine.
Dry over
, filter, and concentrate under reduced pressure.[3]
Purification:
Purify the residue via vacuum distillation (bp ~85-90°C at 15 mmHg) or flash chromatography (Silica gel, Hexane:EtOAc 95:5).
Downstream Functionalization: The Divergent Pathway
Once the cyclohexene nitrile is synthesized, it serves as a "switchable" intermediate. The two primary pathways for drug development are Hydrolysis (to carboxylic acids) and Reduction (to amines).
Pathway A: Hydrolysis to Carboxylic Acids
This route is essential for generating Gabapentinoid precursors or Oseltamivir analogs.
Reagents:
(10% aq), reflux, followed by Acidification.
Mechanism: Base-catalyzed hydration of the nitrile to an amide, followed by nucleophilic acyl substitution to the carboxylate.
Protocol Note: The
double bond usually survives these conditions intact.
Pathway B: Reduction to Amines
Reduction yields (cyclohex-3-en-1-yl)methanamine, a scaffold found in various CNS-active agents.
Reagents:
in or Raney Nickel/.
Selectivity Warning: Standard hydrogenation (
) will reduce both the nitrile and the alkene. To preserve the alkene, use Lithium Aluminum Hydride () at C, which is chemoselective for the nitrile.
Visualization: Functionalization Workflow
Figure 2: Divergent synthesis pathways from the parent nitrile.
Quantitative Data Summary
The following table summarizes expected yields and physical properties based on literature precedents for the
catalyzed reaction.
Parameter
Value / Observation
Source
Yield (Isolated)
75 - 85%
Org. Synth. [1]
Endo:Exo Ratio
~90:10 (with )
J. Am. Chem. Soc. [2]
Appearance
Colorless to pale yellow oil
BenchChem [3]
IR Signature
(CN stretch), (C=C)
Internal Std.
Boiling Point
C (760 mmHg)
Sigma-Aldrich [4]
References
Organic Syntheses: Preparation and Diels-Alder Reaction of a Highly Nucleophilic Diene. Org.[5][6] Synth.1984 , 62, 1. Link
Journal of the American Chemical Society: Transition structures of the Lewis acid-catalyzed Diels-Alder reaction of butadiene with acrolein. J. Am. Chem. Soc.1998 , 120, 2321. Link
BenchChem: Diels-Alder Reaction for Functionalized Cyclohexanone Synthesis. Application Note. Link
Sigma-Aldrich: Product Specification: Cyclohex-3-enecarbonitrile. Link
National Institutes of Health (PMC): Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). PMC.Link
Literature review on cyclohexenyl alkyl nitrile synthesis
This guide serves as an authoritative technical resource on the synthesis of cyclohexenyl alkyl nitriles , with a specific focus on (1-cyclohexenyl)acetonitrile (CAS 6975-71-9). This structural motif is a critical pharma...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as an authoritative technical resource on the synthesis of cyclohexenyl alkyl nitriles , with a specific focus on (1-cyclohexenyl)acetonitrile (CAS 6975-71-9). This structural motif is a critical pharmacophore in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) like Venlafaxine and anticonvulsants like Gabapentin .
Focus: High-Purity Synthesis of (1-Cyclohexenyl)acetonitrile
Executive Summary & Strategic Analysis
(1-Cyclohexenyl)acetonitrile represents a pivotal intermediate in medicinal chemistry.[1] Its olefinic handle allows for further functionalization (e.g., oxidative cleavage, hydroboration), while the nitrile group serves as a masked amine, aldehyde, or carboxylic acid.
For industrial and research chemists, the synthesis of this molecule presents a classic trade-off between thermodynamic stability (conjugated
-unsaturated nitrile) and kinetic control (deconjugation or isomer mixtures). The choice of synthetic route dictates the impurity profile, specifically the ratio of the desired endo-isomer (1-cyclohexenyl) versus the exo-isomer (cyclohexylidene).
Core Applications
Venlafaxine Synthesis: Precursor to the amino-alcohol core.[2]
Gabapentin Analogs: Via oxidative cleavage of the double bond.
Tetrazole Synthesis: [3+2] cycloaddition with azides.
We evaluate three primary methodologies based on atom economy, scalability, and regioselectivity.
Route A: The Knoevenagel-Decarboxylation Sequence (The "Gold Standard")
This is the most robust method for generating (1-cyclohexenyl)acetonitrile with high regioselectivity.
Mechanism: Condensation of cyclohexanone with cyanoacetic acid to form a cyclohexylidene cyanoacetic acid intermediate, followed by thermal decarboxylation.
Advantage: The decarboxylation step at high temperature (
) typically drives the double bond into the ring (endo-cyclic) to relieve steric strain, favoring the desired product.
Causality: The use of ammonium acetate as a catalyst buffers the reaction, facilitating the initial enolization without polymerization of the ketone.
Route B: Direct Base-Catalyzed Condensation (The "Atom Economy" Route)
Utility: Best when the hydroxy-nitrile is commercially available or formed via Reformatsky-type reactions. High control over elimination stereochemistry.
Visualizing the Reaction Logic[3][7][8][9]
The following diagram illustrates the decision matrix and mechanistic flow for the Knoevenagel route.
Figure 1: Mechanistic pathway for the synthesis of (1-cyclohexenyl)acetonitrile via Knoevenagel condensation and decarboxylation.[7]
Detailed Experimental Protocol
Method Selected: Route A (Knoevenagel-Decarboxylation).
Rationale: Highest reproducibility and safety profile for scale-up, minimizing isomer separation issues.
The following technical guide is structured to provide a comprehensive physicochemical and experimental profile of 3-(1-cyclohexenyl)propanenitrile . Given the specialized nature of this intermediate, where direct experi...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured to provide a comprehensive physicochemical and experimental profile of 3-(1-cyclohexenyl)propanenitrile . Given the specialized nature of this intermediate, where direct experimental constants are often proprietary or sparse in open literature, this guide synthesizes predicted thermodynamic data with rigorous experimental protocols for validation.
3-(1-cyclohexenyl)propanenitrile is a critical organic intermediate, primarily utilized in the synthesis of psychoactive pharmaceutical agents (e.g., serotonin-norepinephrine reuptake inhibitors similar to Venlafaxine) and agrochemicals. Its structure features a cyclohexene ring coupled to a nitrile-terminated propyl chain.[1] Accurate characterization of its boiling point and density is paramount for process scale-up, specifically for designing vacuum distillation units and determining mass transfer coefficients in liquid-liquid extraction.
Physicochemical Profile
Due to the limited availability of experimental data in public registries, the following values represent high-confidence estimates derived from group contribution methods and structural analogs (e.g., 1-cyclohexenylacetonitrile).
Technical Insight: The presence of the cyclohexenyl double bond slightly increases the density compared to its saturated cyclohexyl analog (approx. 0.91 g/cm³). The nitrile group introduces significant dipole-dipole interactions, elevating the boiling point well above comparable hydrocarbons (e.g., propylcyclohexene, BP ~155°C).
Endpoint: Stop heating. The temperature at which bubbling ceases and liquid is sucked back into the micro-bell is the True Boiling Point .
Validation: Correct for barometric pressure using the Sydney Young equation:
Precision Density Measurement (Oscillating U-Tube)
Standard: ASTM D4052
Equipment: Anton Paar DMA 35 or equivalent.
Calibration: Verify system using degassed, ultra-pure water (
g/cm³ at 20°C) and dry air.
Injection: Inject 2 mL of 3-(1-cyclohexenyl)propanenitrile, ensuring no micro-bubbles remain in the U-tube. Bubbles will artificially lower the density reading.
Equilibration: Allow the Peltier thermostat to stabilize the sample at 20.0°C ± 0.01°C.
Measurement: Record the oscillation period (
). Density is calculated via:
(Where A and B are instrument constants).
Synthesis & Purification Logic
Understanding the synthesis context aids in identifying impurities that affect physical properties (e.g., unreacted starting materials or isomers).
Synthesis Pathway (Graphviz Visualization)
The following diagram outlines a standard route involving the reduction of a conjugated nitrile precursor, highlighting critical purification steps.
Figure 1: Logical synthesis flow for 3-(1-cyclohexenyl)propanenitrile, emphasizing the distillation step for final isolation.
Impurity Profile Impact
Saturated Analog (3-cyclohexylpropanenitrile): Result of over-reduction. Increases density slightly; raises BP.
Isomer (Beta-isomer): Result of double bond migration. Lowers BP slightly.[4]
Polymerization: High-temperature distillation without inhibitors (e.g., BHT) can lead to oligomers, increasing viscosity and density significantly.
Safety & Handling (SDS Summary)
Hazard Class: Nitriles are generally toxic by ingestion and skin absorption.
Metabolism: Metabolizes to release cyanide ions in vivo.
First Aid: In case of exposure, administer 100% oxygen. Amyl nitrite or hydroxocobalamin kits should be available in the lab.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21815726, 3-(Cyclohex-1-en-1-yl)propanenitrile. Retrieved from [Link]
Lide, D. R. (Ed.). (2005).[4][5] CRC Handbook of Chemistry and Physics (86th ed.). CRC Press.[4] (Methodology for nitrile boiling point estimation).
ASTM International. (2024). ASTM D4052-18a, Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. Retrieved from [Link]
Procedure for cyanoethylation of cyclohexanone followed by dehydration
Application Notes and Protocols Topic: Synthesis of Octahydronaphthalene-1-carbonitrile via Cyanoethylation of Cyclohexanone and Subsequent Dehydration Introduction: A Strategic Two-Step Synthesis The synthesis of bicycl...
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes and Protocols
Topic: Synthesis of Octahydronaphthalene-1-carbonitrile via Cyanoethylation of Cyclohexanone and Subsequent Dehydration
Introduction: A Strategic Two-Step Synthesis
The synthesis of bicyclic nitrile structures, such as octahydronaphthalene-1-carbonitrile, represents a valuable transformation in organic chemistry, providing intermediates for the construction of complex molecules in pharmaceutical and materials science. This application note details a robust, two-step procedure beginning with the cyanoethylation of cyclohexanone to form 2-(2-cyanoethyl)cyclohexanone, followed by an acid-catalyzed intramolecular cyclization and dehydration.
The initial step is a classic base-catalyzed Michael addition, a cornerstone of C-C bond formation, where the enolate of cyclohexanone acts as a nucleophile towards the electron-deficient alkene of acrylonitrile.[1] The subsequent step involves an intramolecular aldol-type condensation followed by dehydration, a powerful ring-forming strategy that builds the bicyclic core.[2][3] This guide provides a comprehensive overview of the reaction theory, detailed experimental protocols, safety considerations, and methods for product characterization, designed for researchers and drug development professionals.
Part 1: The Underlying Chemistry: Mechanisms and Rationale
The cyanoethylation of cyclohexanone is a conjugate addition reaction. The presence of a base is critical; it facilitates the deprotonation of the α-carbon of cyclohexanone, which is acidic due to the electron-withdrawing effect of the adjacent carbonyl group. This generates a resonance-stabilized enolate ion, a potent nucleophile.
The enolate then attacks the β-carbon of acrylonitrile. The strong electron-withdrawing nature of the nitrile group (–C≡N) polarizes the double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack.[4] A subsequent proton transfer neutralizes the intermediate to yield the product, 2-(2-cyanoethyl)cyclohexanone, also known as 3-(2-oxocyclohexyl)propionitrile.[5]
Caption: Simplified mechanism of acid-catalyzed intramolecular cyclization and dehydration.
Part 2: Safety First: Handling Acrylonitrile
WARNING: Acrylonitrile is a highly toxic, flammable, volatile, and carcinogenic substance. [6][7]All manipulations must be performed in a certified chemical fume hood.
Exposure Routes: Acrylonitrile is readily absorbed through inhalation, skin contact, and ingestion. [8]It is irritating to the skin, eyes, and respiratory system.
[8]* Personal Protective Equipment (PPE): Always wear impervious gloves (e.g., nitrile over butyl rubber), splash-proof safety goggles, a face shield, and a flame-resistant lab coat. [9]Contact lenses should not be worn.
[9]* Handling:
Store in a cool, well-ventilated area away from heat, sparks, strong oxidizers (especially bromine), strong bases, copper, and amines.
[10] * Ground and bond all metal containers during transfer to prevent static discharge.
[7] * Acrylonitrile can self-polymerize exothermically, which can lead to a violent explosion. [10]It is shipped with inhibitors; however, long-term storage should be avoided.
[10]* Emergency Procedures:
Skin Contact: Immediately wash the contaminated area with copious amounts of soap and water. Remove contaminated clothing.
[6] * Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
[9] * Spills: Have an appropriate spill kit ready. Evacuate the area and handle only with appropriate training and PPE.
Part 3: Experimental Protocols
Protocol 1: Synthesis of 2-(2-Cyanoethyl)cyclohexanone
This protocol details the base-catalyzed Michael addition of acrylonitrile to cyclohexanone.
Workflow Diagram
Caption: Experimental workflow for the cyanoethylation of cyclohexanone.
Materials & Reagents
Reagent
MW ( g/mol )
Amount
Moles
Equivalents
Cyclohexanone
98.14
122.7 g (129 mL)
1.25
1.25
Acrylonitrile
53.06
53.1 g (66 mL)
1.00
1.00
Triton B (40% in MeOH)
167.25
4.2 g (4.5 mL)
0.01
0.01
tert-Butanol
74.12
200 mL
-
-
Diethyl Ether
74.12
500 mL
-
-
2M Hydrochloric Acid
36.46
~5 mL
~0.01
~0.01
Saturated NaCl (Brine)
-
100 mL
-
-
Anhydrous MgSO₄
120.37
10 g
-
-
Procedure
Reaction Setup: Equip a 1 L three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Place the flask in an ice-water bath.
Reagent Addition: Add cyclohexanone (122.7 g, 1.25 mol) and tert-butanol (200 mL) to the flask. Begin stirring and allow the mixture to cool to 0-5 °C.
Catalyst Addition: Slowly add the Triton B solution (4.2 g, 0.01 mol) to the stirred mixture.
Acrylonitrile Addition: Add acrylonitrile (53.1 g, 1.00 mol) to the dropping funnel and add it dropwise to the reaction mixture over 1 hour, ensuring the internal temperature does not exceed 10 °C. The exothermicity of the reaction must be carefully managed.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-18 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the acrylonitrile spot has disappeared.
Work-up: Cool the mixture in an ice bath and neutralize the catalyst by slowly adding 2M HCl until the solution is pH ~7.
Extraction: Transfer the mixture to a separatory funnel. Add 250 mL of diethyl ether and 200 mL of water. Shake and separate the layers. Extract the aqueous layer with an additional 250 mL of diethyl ether.
Washing & Drying: Combine the organic layers and wash with 100 mL of brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude oil by vacuum distillation (approx. 138-142 °C at 10 mmHg) to yield 2-(2-cyanoethyl)cyclohexanone as a clear liquid. [5]Expected yield: 75-85%.
Protocol 2: Synthesis of Octahydronaphthalene-1-carbonitrile
This protocol describes the acid-catalyzed cyclization and dehydration of the previously synthesized product.
Materials & Reagents
Reagent
MW ( g/mol )
Amount
Moles
Equivalents
2-(2-Cyanoethyl)cyclohexanone
151.21
75.6 g
0.50
1.00
Polyphosphoric Acid (PPA)
-
150 g
-
Catalyst/Solvent
Toluene
92.14
200 mL
-
-
Dichloromethane (DCM)
84.93
400 mL
-
-
Saturated NaHCO₃ solution
-
300 mL
-
-
Anhydrous Na₂SO₄
142.04
10 g
-
-
Procedure
Reaction Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
Reagent Addition: Add polyphosphoric acid (150 g) to the flask and heat to 80 °C in an oil bath with stirring to reduce its viscosity.
Substrate Addition: Slowly add 2-(2-cyanoethyl)cyclohexanone (75.6 g, 0.50 mol) to the hot PPA with vigorous stirring. A moderate exotherm will be observed.
Reaction: Heat the reaction mixture to 100-110 °C and maintain for 2-3 hours. The color of the mixture will darken.
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
Work-up: Allow the mixture to cool to approximately 60 °C. Carefully and slowly pour the viscous mixture onto 500 g of crushed ice in a large beaker with stirring.
Extraction: Once the PPA is fully hydrolyzed and the mixture is cool, transfer it to a large separatory funnel. Extract the product with dichloromethane (2 x 200 mL).
Washing & Drying: Combine the organic layers and carefully wash with saturated sodium bicarbonate solution (2 x 150 mL) until effervescence ceases, followed by a final wash with brine (100 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
Purification: Purify the crude product by vacuum distillation or silica gel column chromatography to yield the final product.
Part 4: Characterization and Data
The identity and purity of the intermediate and final products should be confirmed using standard analytical techniques.
*Note: The dehydration can lead to a mixture of isomers. The data presented is for a common product isomer, 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile. [11]Further analysis (e.g., 2D NMR) would be required for definitive structural elucidation of the exact isomer(s) formed.
References
OSHA. (n.d.). 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile. Occupational Safety and Health Administration. Retrieved from [Link]
U.S. EPA. (n.d.). Acrylonitrile. EPA OSC Response. Retrieved from [Link]
Allen, C. (n.d.). Acid Catalysed Aldol Condensation. Retrieved from [Link]
New Jersey Department of Health. (n.d.). ACRYLONITRILE HAZARD SUMMARY. Retrieved from [Link]
SafeRack. (n.d.). Acrylonitrile (C3H3N) Handling. Retrieved from [Link]
CDC/ATSDR. (n.d.). Acrylonitrile | Medical Management Guidelines. Retrieved from [Link]
JoVE. (2025, May 22). Video: Dehydration of Aldols to Enones: Acid-Catalyzed Aldol Condensation. Retrieved from [Link]
Imperial College London. (n.d.). Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones. Retrieved from [Link]
Zhan, H., et al. (2020). Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts in a solvent-free system. Micro & Nano Letters.
Wang, Y., et al. (2020). Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution-Isomerization of α-Cyanohydrin Methanesul. Chinese Journal of Chemistry.
Chongqing Chemdad Co., Ltd. (n.d.). 2-(BETA-CYANOETHYL)CYCLOHEXANONE. Retrieved from [Link]
Engel, Ch. R., et al. (1970). Cyanoethylations and Michael additions. V. The synthesis of allylic cyclohexenols by y-cyanoethylation of u,p-unsaturated aldehydes and ketones. Canadian Journal of Chemistry, 48, 3425.
BYJU'S. (2022, March 29). Acid Catalysed Aldol Condensation. Retrieved from [Link]
Zhan, H., et al. (2020). Michael additions of acrylonitrile with various alcohols over CO32–‐resin.
Chemistry Steps. (2024, February 26). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]
Wang, S., & Zhou, Z. (2000). Addition of cyclohexanone with acrylonitrile catalyzed by (R)-TTCA·K.
Semper, C., et al. (2018). Oxa‐Michael Addition to α,β‐Unsaturated Nitriles: An Expedient Route to γ‐Amino Alcohols and Derivatives. Chemistry – A European Journal, 24(42), 10731–10735.
Organic Chemistry. (2019, August 1). 09.
Das, P., et al. (2022). One-pot solvent-free microwave-assisted aza-Michael addition reaction of acrylonitrile. Journal of the Indian Chemical Society, 99(5), 100411.
MilliporeSigma. (n.d.). 2-(2-Cyanethyl)cyclohexanone. Retrieved from [Link]
McTeer, J. H. (1951). U.S. Patent No. 2,579,580.
European Patent Office. (1996). Method for the preparation of 2-(2-cyanoethyl)-cyclopentanones (EP 0564030 B1).
Organic Chemistry. (2022, June 13). Alkylation of Cyanide, Part 4: Aldehydes and Ketones. YouTube.
Rajasekaran, A., et al. (2012). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 24(1), 1-6.
Grokipedia. (n.d.). Cyanoethylation. Retrieved from [Link]
Organic Syntheses. (n.d.). Procedure 9. Retrieved from [Link]
Zhang, X., et al. (2022). Deoxygenative Cyanofunctionalization of Aldehydes and Ketones Enabled by Electrochemical Reduction. Journal of the American Chemical Society, 144(41), 19046–19053.
van der Vlugt, A. W., et al. (1990). The chemistry of 9 alpha-hydroxysteroids. 3. Methods for selective formation and dehydrations of 17 beta-cyano-9 alpha,17 alpha-dihydroxyandrost-4-en-3-one. Steroids, 55(3), 109-113.
Engel, Ch. R., et al. (1970). Cyanoethylations and Michael additions. IV. The synthesis of allylic cyclohexenols by γ-cyanoethylation of α, β-unsaturated aldehydes and ketones. Canadian Journal of Chemistry.
Bruson, H. A., & Riener, T. W. (1948). The Chemistry of Acrylonitrile. VII. Cyanoethylation of Ketones and Sulfones. Journal of the American Chemical Society, 70(1), 214-217.
Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Retrieved from [Link]
Pitre, S. P., et al. (2022). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. Journal of the American Chemical Society, 144(7), 3021–3027.
Iwaya, K., et al. (2022).
Chemistry LibreTexts. (2024, March 17). 23.3: Dehydration of Aldol Products - Synthesis of Enones. Retrieved from [Link]
Chemistry LibreTexts. (2024, September 30). 23.3: Dehydration of Aldol Products - Synthesis of Enones. Retrieved from [Link]
PubChem. (n.d.). 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile. Retrieved from [Link]
PubChem. (n.d.). 1,2,3,4,4a,5,8,8a-Octahydronaphthalene. Retrieved from [Link]
PubChem. (n.d.). 1,2,3,4,4a,5,6,7-Octahydronaphthalene. Retrieved from [Link]
PubChem. (n.d.). 1-Naphthalenecarbonitrile. Retrieved from [Link]
Application Note: Strategic Reagents for the Cyanation of 1-Cyclohexenyl Alcohols
This Application Note is designed to provide a comprehensive, technical guide for the conversion of 1-cyclohexenyl alcohols to nitriles. It synthesizes current methodological standards with mechanistic depth, tailored fo...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed to provide a comprehensive, technical guide for the conversion of 1-cyclohexenyl alcohols to nitriles. It synthesizes current methodological standards with mechanistic depth, tailored for professional research environments.
Executive Summary
The conversion of 1-cyclohexenyl alcohols (cyclic allylic alcohols) to nitriles is a pivotal transformation in the synthesis of bioactive amino acids, pharmaceutical intermediates (e.g., precursors to
-amino acids), and functional materials. The core challenge lies in the poor leaving group ability of the hydroxyl moiety () and the propensity for allylic rearrangement ( vs. ) or elimination (diene formation).
This guide details two primary reagent classes that overcome these barriers:
Lewis Acid Catalysts (
, ): Facilitate direct dehydroxylative cyanation via stabilized carbocation intermediates.
Transition Metal Catalysts (Pd, Ni): Enable stereoselective substitution via
-allyl complexes, often requiring milder conditions but more complex setups.
Mechanistic Pathways & Reagent Logic
Understanding the mechanism is prerequisite to reagent selection. The transformation proceeds via two distinct pathways depending on the catalyst system employed.
Pathway Analysis
Pathway A: Lewis Acid Activation (
Type). The Lewis Acid (LA) coordinates to the hydroxyl oxygen, inducing ionization. This generates a resonance-stabilized allylic carbocation. The cyanide nucleophile (from TMSCN) attacks the cation. In 1-substituted-1-cyclohexenyl systems, this often leads to the thermodynamically stable conjugated nitrile.
Pathway B: Transition Metal Catalysis (Tsuji-Trost Type). Palladium(0) coordinates to the alkene. Oxidative addition (often requiring prior activation to a carbonate or acetate, though direct methods exist) forms a
-allyl palladium complex. Nucleophilic attack occurs at the least hindered terminus or is directed by ligands.
Mechanistic Visualization
The following diagram illustrates the divergent pathways for a generic 1-cyclohexenyl alcohol substrate.
Caption: Divergent mechanistic pathways for cyanation: Lewis Acid-mediated ionization (top) vs. Palladium-catalyzed
-allyl formation (bottom).
Reagent Selection Matrix
Select the appropriate reagent system based on substrate sensitivity and available equipment.
Protocol A: Direct Cyanation using Indium(III) Bromide (
)
Context: This is the "workhorse" method.
is highly oxophilic, allowing for the direct displacement of the hydroxyl group without prior conversion to a halide or sulfonate ester. This method is based on the work of Chen, Ding, et al. (2008) .[2][3]
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
Solvation: Dissolve the 1-cyclohexenyl alcohol (1.0 mmol) in anhydrous DCM (5.0 mL) under a nitrogen atmosphere.
Catalyst Addition: Add
(17.7 mg, 0.05 mmol, 5 mol%) in one portion. The mixture may become slightly heterogeneous.
Reagent Addition: Caution: Perform in a well-ventilated fume hood. Add TMSCN (188
, 1.5 mmol) dropwise via syringe over 2 minutes.
Reaction: Stir at room temperature. Monitor via TLC (typically 10–30 minutes). The formation of the nitrile is usually indicated by a new spot with lower
than the alcohol (solvent dependent).
Quench: Once conversion is complete, quench the reaction by adding saturated aqueous
(5 mL). Note: This neutralizes any trace HCN generated.
Workup: Extract with DCM (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure.
Purification: Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).
Validation Check:
IR: Look for the characteristic nitrile stretch at
.
NMR: Disappearance of the carbinol proton (if secondary) and shift of alkene protons.
Context: Use this method if the substrate contains acid-sensitive groups (acetals, silyl ethers) that might not survive the Lewis Acid conditions of Protocol A. This often requires the alcohol to be activated as an allyl carbonate first, though direct methods exist.
Reagents:
Substrate: 1-Cyclohexenyl methyl carbonate (derived from the alcohol)
Catalyst:
(5 mol%)
Reagent: TMSCN (1.2 equiv)
Solvent: THF (anhydrous)
Step-by-Step Methodology:
Activation (Pre-step): Treat the alcohol with methyl chloroformate and pyridine to generate the allyl carbonate. Isolate this intermediate.
Setup: In a glovebox or under strict Argon line, charge a flask with
(5 mol%).
Solvation: Add anhydrous THF and the allyl carbonate substrate.
Reagent Addition: Add TMSCN (1.2 equiv) via syringe.
Reflux: Heat the mixture to reflux (
) for 4–12 hours. The color typically changes from yellow to orange/black as Pd(0) cycles.
Workup: Cool to RT. Filter through a pad of Celite to remove palladium black. Concentrate the filtrate.
Purification: Silica gel chromatography.
Safety & Handling (Critical)
TMSCN (Trimethylsilyl Cyanide):
Hazard: Upon contact with water or moisture in the air, TMSCN hydrolyzes to release Hydrogen Cyanide (HCN) gas, which is fatal if inhaled.
Control:
Always use a functional fume hood.
Keep a bleach bath (
) ready to neutralize contaminated glassware and syringes.
Do not use acidic washes during workup until the cyanide has been fully quenched/removed.
Waste Disposal:
All aqueous waste from the quench step must be treated with bleach (pH > 10) for 24 hours before disposal to oxidize cyanide to cyanate.
Troubleshooting Guide
Observation
Probable Cause
Corrective Action
No Reaction (Protocol A)
Catalyst deactivation (wet)
Ensure is dry; use anhydrous DCM.
Low Yield / Polymerization
Reaction time too long
Quench immediately upon consumption of SM (monitor TLC closely).
Isomerization ( vs )
Thermodynamic equilibration
Lower reaction temperature () to favor kinetic product.
Hydrolysis of Product
Acidic workup
Use neutral or basic workup; nitriles can hydrolyze to amides in acid.
References
Chen, G., Wang, Z., Wu, J., & Ding, K. (2008).[2][3] Facile Preparation of
-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3.[2][4][5] Organic Letters, 10(20), 4573–4576.
Yadav, J. S., Reddy, B. V. S., & Reddy, P. N. (2002).
-catalyzed cyanation of alcohols with TMSCN: a novel and efficient protocol for the synthesis of nitriles.[5] Tetrahedron Letters, 43(21), 3888-3890.
Tsuji, J., Ueno, H., Kobayashi, Y., & Okumoto, H. (1981). Palladium-catalyzed cyanation of allylic carbonates and acetates. Tetrahedron Letters, 22(27), 2573-2574.
Liu, Y., et al. (2024).[3] Nickel-Catalyzed Aqueous Cyanation of Allylic Alcohols. Organic Letters, 26, 6413-6417.[3]
Application Note: Strategic Utilization of 1-Cyclohexene-1-propanenitrile in CNS Drug Synthesis
Executive Summary 1-Cyclohexene-1-propanenitrile (CAS: 13992-92-2), also known as 3-(1-cyclohexenyl)propanenitrile, is a critical C3-homologation module in pharmaceutical chemistry. Unlike its saturated analog (cyclohexa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Cyclohexene-1-propanenitrile (CAS: 13992-92-2), also known as 3-(1-cyclohexenyl)propanenitrile, is a critical C3-homologation module in pharmaceutical chemistry. Unlike its saturated analog (cyclohexanepropanenitrile), the presence of the
double bond provides a unique "functional handle" for late-stage diversification (e.g., epoxidation, dihydroxylation) while offering a rigidified lipophilic core often required in Central Nervous System (CNS) drug design.
This guide details the chemoselective transformation of this nitrile into two high-value pharmacophores:
3-(1-Cyclohexenyl)propylamine: A scaffold found in NMDA antagonists and sigma receptor ligands.
3-(1-Cyclohexenyl)propanoic acid: A linker for peptide-mimetics and fragment-based drug discovery (FBDD).
Technical Profile & Structural Utility
Chemical Identity
Property
Specification
IUPAC Name
3-(cyclohexen-1-yl)propanenitrile
CAS Number
13992-92-2
Molecular Formula
CHN
Molecular Weight
135.21 g/mol
Key Functionality
Nitrile (CN) + Endocyclic Alkene (C=C)
Solubility
Soluble in THF, EtO, DCM; Insoluble in Water
Strategic Value in Drug Design
In medicinal chemistry, this intermediate serves as a Bioisostere of Phenylpropylamine .
Lipophilicity Tuning: The cyclohexenyl ring offers high lipophilicity (logP ~2.3) without the metabolic liability of aromatic hydroxylation often seen with phenyl rings.
Conformational Restriction: The endocyclic double bond flattens the C1-C2-C6 region, altering the vector of the propyl side chain compared to a fully saturated cyclohexane ring.
Divergent Synthesis: The alkene remains inert during carefully controlled nitrile reductions, allowing for sequential functionalization.
Divergent Synthesis Workflow (Logic Map)
The following diagram illustrates the decision matrix for processing 1-Cyclohexene-1-propanenitrile. Note the critical bifurcation between retaining or reducing the alkene.
Figure 1: Chemoselective pathways. Route A is the primary focus of this guide due to the high synthetic value of the preserved alkene.
Experimental Protocols
Protocol A: Chemoselective Reduction to 3-(1-Cyclohexenyl)propylamine
Objective: Reduce the nitrile to a primary amine without reducing the endocyclic double bond.
Challenge: Catalytic hydrogenation (H
/Pd) often reduces both. Lithium Aluminum Hydride (LiAlH) is preferred but requires strict temperature control to prevent migration or polymerization.
Quench: Rochelle's Salt (Sodium potassium tartrate) saturated solution
Step-by-Step Methodology
Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere. Equip with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.
Solvent Charge: Add anhydrous THF (10 mL per gram of substrate) and cool the system to -5°C using an ice/salt bath.
Reagent Addition: Add LiAlH
solution (1.2 eq) dropwise via syringe. Caution: Exothermic.
Substrate Addition: Dissolve 1-Cyclohexene-1-propanenitrile in a minimal amount of THF. Add this solution dropwise to the LiAlH
suspension over 30 minutes, maintaining internal temperature < 0°C .
Scientific Rationale: Low temperature kinetics favor nucleophilic attack on the polarized C
N bond over the electron-rich C=C bond [1].
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 3 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM; Stain: Ninhydrin for amine, KMnO
for alkene).
Fieser Quench (Critical): Cool back to 0°C. For every x grams of LiAlH
Workup: Stir the resulting white suspension for 30 minutes until the precipitate becomes granular. Filter through a Celite pad.[1] Rinse the pad with diethyl ether.
Isolation: Dry the filtrate over Na
SO, filter, and concentrate in vacuo.
Purification: The crude amine is often pure enough for the next step. If storage is required, convert to the HCl salt by adding 1M HCl in Ether.
Expected Yield: 85-92%
Key Analytic:
H NMR (CDCl) should show olefinic proton at ~5.4 ppm and disappearance of nitrile carbon ( ~119 ppm) in C NMR.
Protocol B: Mild Hydrolysis to 3-(1-Cyclohexenyl)propanoic Acid
Objective: Convert the nitrile to a carboxylic acid for peptide coupling.
Challenge: Acidic hydrolysis (HCl/Reflux) can cause acid-catalyzed hydration of the double bond (Markonikov addition). Alkaline hydrolysis with peroxide is milder.
Step-by-Step Methodology
Dissolution: In a round-bottom flask, dissolve 1-Cyclohexene-1-propanenitrile (10 mmol) in Ethanol (20 mL).
Base Activation: Add 6M NaOH (20 mL) and 30% H
O (5 mL).
Mechanism:[2][3][4][5] The hydroperoxide anion (HOO
) is a potent nucleophile that attacks the nitrile to form the peroxyimidic acid intermediate, which collapses to the amide and then the acid [2].
Heating: Heat to 50°C for 4-6 hours. Do not reflux vigorously.
Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH 3 (keep cold to prevent alkene hydration).
Extraction: Extract immediately with Ethyl Acetate (3 x 20 mL).
Purification: Recrystallize from Hexanes/EtOAc.
Safety & Handling (E-E-A-T)
Nitrile Toxicity: While less volatile than acetonitrile, 1-Cyclohexene-1-propanenitrile metabolizes to release cyanide ions in vivo. Handle in a fume hood.
LiAlH
Hazard: Reacts violently with water. Ensure all glassware is oven-dried. Have a Class D fire extinguisher available.
Waste Disposal: Aqueous waste from the nitrile hydrolysis must be treated with bleach (sodium hypochlorite) to quench any residual cyanide before disposal.
References
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Chapter 19: Oxidations and Reductions).
PubChem. (2025).[6][7][8] 3-(Cyclohex-1-en-1-yl)propanenitrile Compound Summary. National Library of Medicine.[6][7] [Link]
Organic Chemistry Portal. (2024). Reduction of Nitriles to Amines. [Link][1][5]
U.S. National Institutes of Health. (2025). 3-Cyclohexylpropylamine (Saturated Analog) Data. PubChem CID 12666390. [Link]
Application Note: Protocol for the Hydrolysis of 1-Cyclohexene-1-propanenitrile to 1-Cyclohexene-1-propanoic Acid
Executive Summary The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in synthetic organic chemistry and drug development. While both acid- and base-catalyzed pathways exist, substrates contain...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in synthetic organic chemistry and drug development. While both acid- and base-catalyzed pathways exist, substrates containing sensitive functional groups—such as the isolated alkene in 1-cyclohexene-1-propanenitrile—require careful strategic planning. This application note details a robust, field-proven protocol for the base-catalyzed hydrolysis of 1-cyclohexene-1-propanenitrile to 1-cyclohexene-1-propanoic acid, prioritizing alkene preservation, high product yield, and self-validating quality control.
Mechanistic Rationale & Strategy
Why Base Catalysis?
The conversion of nitriles to carboxylic acids can proceed via[1]. However, subjecting an unsaturated molecule like 1-cyclohexene-1-propanenitrile to traditional acidic hydrolysis (e.g., refluxing concentrated HCl or H₂SO₄) introduces severe chemoselectivity issues. Strong acids can protonate the electron-rich cyclohexene double bond, triggering Markovnikov hydration to form tertiary alcohols, or causing unwanted alkene isomerization and polymerization[2].
To circumvent this, using Potassium Hydroxide (KOH) is the preferred method[3]. The hydroxide anion acts as a potent nucleophile, directly attacking the electrophilic cyano carbon to form an intermediate primary amide. Under sustained heating, this amide undergoes further hydrolysis, expelling ammonia gas and forming a stable, water-soluble potassium carboxylate salt[4].
The Role of Ethylene Glycol
Nitrile hydrolysis requires significant thermal energy to overcome the high activation barrier of the carbon-nitrogen triple bond. Using water or ethanol alone limits the maximum reflux temperature. By employing, the boiling point of the reaction mixture is elevated, allowing the reaction to proceed efficiently at 125 °C without boiling off the necessary aqueous component[5][6].
Reaction pathway for the base-catalyzed hydrolysis of an unsaturated nitrile to a carboxylic acid.
Comparative Reaction Conditions
To highlight the necessity of the chosen protocol, the table below summarizes the quantitative and qualitative differences between acidic and basic hydrolysis for this specific unsaturated substrate.
Preparation of the Basic Matrix: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.24 g of KOH in 5 mL of deionized water.
Causality Note: Dissolving KOH is highly exothermic. Allow the solution to cool slightly before proceeding to prevent premature thermal degradation of the organic reagents.
Solvent & Substrate Addition: Add 15 mL of ethylene glycol to the aqueous KOH solution, followed by 1.35 g (10.0 mmol) of 1-cyclohexene-1-propanenitrile.
High-Temperature Reflux: Attach a water-cooled reflux condenser to the flask. Submerge the flask in a silicone oil bath and heat the mixture to 125 °C with vigorous stirring for 16 to 24 hours.
Causality Note: The elevated temperature provided by the ethylene glycol matrix is critical to drive the conversion of the sterically hindered nitrile to the amide, and subsequently to the carboxylate salt.
Phase 2: Workup & Impurity Clearance
Cooling and Dilution: Once the reaction is complete (verified via IPQC Step A), remove the flask from the heat source and allow it to cool to room temperature. Dilute the mixture with 20 mL of deionized water to reduce the viscosity of the ethylene glycol.
Organic Wash: Transfer the mixture to a separatory funnel. Wash the alkaline aqueous layer with DCM (2 × 15 mL).
Causality Note: At this high pH, the product exists as a water-soluble potassium carboxylate salt. Washing with DCM removes any unreacted nitrile and non-polar organic impurities, ensuring high final purity. Discard the DCM layer.
Phase 3: Acidification & Product Isolation
Controlled Acidification: Transfer the aqueous layer to an Erlenmeyer flask and cool it in an ice-water bath (0–5 °C). Carefully add cold 6M HCl dropwise while stirring continuously until the solution reaches a pH of 2[7].
Causality Note: The drop in pH protonates the carboxylate salt, converting it into the lipophilic free carboxylic acid, which will precipitate or form a cloudy emulsion.
Product Extraction: Transfer the acidified mixture back to the separatory funnel. Extract the free 1-cyclohexene-1-propanoic acid using Ethyl Acetate (3 × 20 mL).
Drying and Concentration: Combine the organic extracts and wash with 20 mL of saturated brine. Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the pure 1-cyclohexene-1-propanoic acid.
Step-by-step experimental workflow for the isolation of 1-cyclohexene-1-propanoic acid.
Self-Validating Quality Control (IPQC)
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the following:
IPQC A (Reaction Completion): Monitor the reflux via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (4:1) mobile phase. The protocol validates itself when the high-Rf spot of the starting nitrile completely disappears, leaving only baseline-retained material (the carboxylate salt)[7].
IPQC B (Protonation Verification): During acidification (Step 6), use universal pH indicator paper to confirm the aqueous layer has reached pH 2. If the pH is higher, the product will remain trapped in the aqueous layer as a salt, leading to artificially low extraction yields.
IPQC C (Moisture Removal): The organic layer must turn completely clear after the addition of anhydrous Na₂SO₄. Cloudiness indicates residual water, which will contaminate the final concentrated product.
References
Chemistry LibreTexts. "Making Carboxylic Acids by the Hydrolysis of Nitriles." Available at:[Link]
Common Organic Chemistry. "Nitrile to Acid." Available at:[Link]
Organic Synthesis. "Hydrolysis of Nitriles." Available at:[Link]
Chemical Reviews (ACS Publications). "Synthesis of Alkali Metal Carboxylates and Carboxylic Acids Using 'Wet' and 'Anhydrous' Alkali Metal Hydroxides." Available at:[Link]
Chemistry LibreTexts. "Chemistry of Nitriles." Available at:[Link]
Application Note: Chemoselective Reduction of 1-Cyclohexene-1-propanenitrile to 3-(1-cyclohexenyl)propylamine
Abstract & Strategic Overview The reduction of 1-Cyclohexene-1-propanenitrile to 3-(1-cyclohexenyl)propylamine presents a classic chemoselectivity challenge in organic synthesis: reducing a nitrile functionality ( ) to a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
The reduction of 1-Cyclohexene-1-propanenitrile to 3-(1-cyclohexenyl)propylamine presents a classic chemoselectivity challenge in organic synthesis: reducing a nitrile functionality (
) to a primary amine () while preserving an endocyclic alkene ().
While catalytic hydrogenation (e.g., Raney Ni or Pd/C) is often the industrial standard for nitrile reduction, it poses a high risk of saturating the cyclohexene ring, yielding the fully saturated cyclohexyl analogue. Consequently, hydride transfer reagents are the preferred methodology for laboratory and pilot-scale synthesis of this intermediate, which serves as a scaffold for various CNS-active pharmaceutical ingredients (APIs).
This guide details a robust, field-proven protocol using Lithium Aluminum Hydride (LiAlH
) under controlled conditions. The protocol leverages the non-conjugated nature of the substrate to achieve high fidelity ( selectivity) for the unsaturated amine.
Chemical Transformation
Substrate: 1-Cyclohexene-1-propanenitrile (CAS: Analogous structures used in Venlafaxine precursors)
Product: 3-(1-cyclohexenyl)propylamine
Key Mechanism: Nucleophilic hydride addition followed by aluminate hydrolysis.
Chemical Strategy & Mechanistic Insight
The Chemoselectivity Logic
The substrate features a nitrile group separated from the double bond by an ethylene bridge (
).
Conjugated Systems: If the nitrile were directly attached to the alkene (e.g., acrylonitrile derivative), LiAlH
would likely reduce the alkene via a 1,4-addition mechanism.
Non-Conjugated Systems (Current Case): The isolation of the alkene prevents resonance stabilization of the anionic intermediate at the
-carbon. Therefore, LiAlH acts exclusively as a nucleophile at the nitrile carbon.
The "Reverse Addition" Myth vs. Reality
In nitrile reductions, a common side reaction is the formation of secondary amines (
). This occurs when the intermediate imine reacts with already-formed amine.
Standard Practice: To prevent this, the nitrile is added to the hydride (Normal Addition) to ensure the reducing agent is always in excess, driving the imine quickly to the amine salt.
Our Protocol: We utilize a high-dilution Normal Addition strategy to minimize bimolecular side reactions.
Experimental Protocol: LiAlH
Reduction
Reagents & Equipment Table
Reagent / Material
Specification
Role
Hazard Note
1-Cyclohexene-1-propanenitrile
>97% Purity
Substrate
Irritant
LiAlH (LAH)
1.0 M in THF or Powder (95%)
Reducing Agent
Pyrophoric , Water Reactive
Tetrahydrofuran (THF)
Anhydrous, Inhibitor-free
Solvent
Peroxide former, Flammable
Sodium Hydroxide (NaOH)
15% w/w Aqueous Solution
Quenching Agent
Corrosive
Sodium Sulfate (NaSO)
Anhydrous, Granular
Drying Agent
Hygroscopic
Argon/Nitrogen
UHP Grade
Inert Atmosphere
Asphyxiant
Step-by-Step Methodology
Phase 1: Setup and Activation
Glassware Prep: Oven-dry a 3-neck round-bottom flask (RBF), reflux condenser, and pressure-equalizing addition funnel overnight. Assemble hot under inert gas (Ar or N
) flow.
Solvent Handling: Ensure THF is freshly distilled from Na/Benzophenone or dispensed from a solvent purification system (SPS).
Hydride Charge:
Option A (Solid): Rapidly weigh LiAlH
(1.5 equiv) and transfer to the RBF. Suspend in anhydrous THF (10 mL/g LAH).
Option B (Solution): Transfer 1.0 M LiAlH
solution (1.5 equiv) via cannula to the RBF.
Cooling: Cool the LAH suspension to 0°C using an ice/water bath.
Controlled Addition: Add the nitrile solution dropwise to the LAH suspension over 30–45 minutes.
Critical Control Point: Monitor internal temperature; do not exceed 10°C during addition to prevent runaway exotherms.
Thermal Drive: Once addition is complete, remove the ice bath. Allow to warm to Room Temperature (RT) for 30 minutes, then heat to gentle reflux (66°C) for 2–3 hours.
Why Reflux? This ensures the breakdown of the stable intermediate aluminate complexes and drives the reduction of the intermediate imine to completion.
Phase 3: The Fieser Workup (Crucial for Safety & Yield)
Standard acidic workups create slimy aluminum emulsions that trap product. The Fieser method creates a granular, filterable precipitate.
Cooling: Cool the reaction mixture back to 0°C.
Quenching Sequence (The n:n:3n Rule):
For every x grams of solid LiAlH
used:
Step A: Slowly add x mL of Water. (Caution: Vigorous H
evolution).
Step B: Slowly add x mL of 15% NaOH. (Precipitate turns white).[1]
Step C: Add 3x mL of Water.
Granulation: Remove cooling bath and stir vigorously for 30 minutes at RT. The gray/white solid should become granular and free-flowing.
Isolation: Filter the mixture through a pad of Celite or a coarse fritted funnel. Wash the filter cake with THF (2x).
Phase 4: Purification
Drying: Dry the combined filtrate over anhydrous Na
SO for 20 minutes. Filter.
Concentration: Remove solvent in vacuo (Rotary Evaporator). Note: Amines can be volatile; do not use high vacuum/heat excessively if the molecular weight is low, though this substrate is heavy enough to be stable.
Distillation: Purify the crude oil via Kugelrohr or vacuum distillation to obtain the clear, colorless amine.
Visualization of Workflows
Reaction Mechanism & Pathway
This diagram illustrates the hydride transfer and the critical intermediate states.
Caption: Step-wise reduction mechanism showing the conversion of Nitrile to Amine via Aluminate intermediates.
The Fieser Workup Decision Tree
A self-validating workflow to ensure safe quenching.
Caption: Logic flow for the Fieser Workup to prevent emulsion formation and ensure high recovery.
Analytical Validation (Self-Check)
To confirm the success of the reaction without external assay, use these spectroscopic markers:
Proton NMR (
H NMR, CDCl
)
The "Success" Signal: Look for a triplet at
2.6–2.7 ppm (). This indicates the transformation of the (usually ppm) to the amine.
The "Integrity" Signal: The vinyl proton of the cyclohexene ring must remain visible at
5.4 ppm (broad singlet).
Failure Mode: If this peak disappears or shifts upfield to 1.4–1.6 ppm, you have reduced the double bond (over-reduction).
Exchangeable Protons: A broad singlet around 1.1–1.5 ppm (depending on concentration) corresponding to
(disappears with DO shake).
Infrared Spectroscopy (IR)
Disappearance: The sharp, distinct Nitrile stretch at 2250 cm
must be completely absent.
Appearance: Two weak bands at 3300–3400 cm
(N-H stretching) and a bending vibration near 1600 cm.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Sticky Solids)
Improper Quench
Use the Fieser method strictly. Do not rush the stirring step (granulation).[2]
Secondary Amine Formation
Slow addition / High conc.
Increase dilution of the nitrile. Ensure vigorous stirring.
Double Bond Reduction
Presence of transition metals
Ensure LAH is high purity. Avoid catalytic hydrogenation conditions.
Product smells like Ammonia
Residual solvent/Amine
This is normal for low MW amines. Store under Argon to prevent carbonate formation.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for LiAlH4 reduction).
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Mechanistic grounding for nucleophilic hydride addition).
Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride.[1][3][4][5] Journal of the American Chemical Society, 73(1), 242–244. Link
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, p. 581. Wiley. (Origin of the Fieser Workup).
Executive Summary: The Strategic Value of Cyclohexenyl Nitriles
Application Note: Microwave-Assisted Synthesis of Cyclohexenyl Nitriles Cyclohexenyl nitriles are pivotal pharmacophores in modern drug design. They serve as metabolically stable bioisosteres for carbonyls and halogens,...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Microwave-Assisted Synthesis of Cyclohexenyl Nitriles
Cyclohexenyl nitriles are pivotal pharmacophores in modern drug design. They serve as metabolically stable bioisosteres for carbonyls and halogens, offering improved lipophilicity (LogP) and 3D-structural complexity compared to flat aromatic rings. This structural motif is found in diverse therapeutic agents, including antiviral neuraminidase inhibitors (e.g., Oseltamivir analogs) and Bcl-2 inhibitors (e.g., Venetoclax intermediates).
Conventional synthesis (e.g., thermal Diels-Alder or Rosenmund-von Braun reaction) often suffers from long reaction times (24–48 h), harsh conditions, and poor regioselectivity. Microwave-assisted organic synthesis (MAOS) revolutionizes this workflow by utilizing dielectric heating to achieve:
Rate Acceleration: Reaction times reduced from hours to minutes.
Enhanced Yields: Suppression of side reactions (e.g., polymerization) via rapid heating profiles.
Green Chemistry: Compatibility with aqueous solvents or solvent-free conditions.
Mechanistic Principles & Reaction Pathways
This guide details two distinct, high-efficiency protocols:
De Novo Construction: [4+2] Cycloaddition (Diels-Alder).
Late-Stage Functionalization: Pd-Catalyzed Cyanation of Enol Triflates.
Pathway A: The Microwave Diels-Alder Approach
The reaction between 1,3-butadiene derivatives and acrylonitrile is the most direct route to cyclohex-3-enecarbonitriles. Microwave irradiation selectively heats polar transition states, lowering the activation energy barrier (
) and promoting the concerted mechanism over stepwise radical polymerization.
Pathway B: Pd-Catalyzed Cyanation (The "Triflate Route")
For complex drug scaffolds, converting a ketone to a vinyl triflate followed by palladium-catalyzed cyanation is preferred. Microwave heating accelerates the rate-limiting transmetallation step of the catalytic cycle, preventing catalyst deactivation.
Figure 1: Mechanistic pathways for microwave-assisted synthesis of cyclohexenyl nitriles.
Protocol A: De Novo Construction (Diels-Alder)
Objective: Synthesis of 4,5-dimethylcyclohex-3-enecarbonitrile.
Green Chemistry Rating: High (Water or Solvent-Free).
Materials:
Diene: 2,3-Dimethyl-1,3-butadiene (3.0 mmol)
Dienophile: Acrylonitrile (3.0 mmol)
Solvent: Distilled Water (3 mL) or Ionic Liquid ([MOIM]AlCl4 for recycling)
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator)
Step-by-Step Methodology:
Preparation: In a 10 mL microwave-transparent vial (Pyrex), add 3.0 mmol of acrylonitrile and 3.0 mmol of 2,3-dimethyl-1,3-butadiene.
Additives: Add 3 mL of distilled water. Note: Water acts as a pseudo-catalyst via hydrophobic effect and efficiently absorbs MW energy.
Sealing: Add a magnetic stir bar and seal the vial with a Teflon-lined crimp cap.
Irradiation Parameters:
Mode: Dynamic (Power cycling to maintain temp).
Temperature: 140°C.
Pressure Limit: 250 psi (17 bar).
Time: 10 minutes (Hold time).
Stirring: High.
Work-up: Cool to 50°C (using compressed air flow). Extract the mixture with Ethyl Acetate (3 x 5 mL). Dry organic layer over MgSO4.
Purification: Concentrate in vacuo. If necessary, purify via flash chromatography (Hexane/EtOAc 9:1), though quantitative conversion is common.
Objective: Conversion of cyclohexenyl triflates to 1-cyanocyclohexenes.
Application: Ideal for introducing nitrile groups into complex drug intermediates where the ring is already formed.
Materials:
Substrate: Cyclohexenyl triflate (1.0 mmol) (Prepared from corresponding ketone via Tf2O/Pyridine).
Reagent: Zinc Cyanide (Zn(CN)2) (0.6 mmol, 1.2 equiv of CN).
Safety:WARNING: Zn(CN)2 releases HCN upon contact with acid. Work in a well-ventilated fume hood.
Step-by-Step Methodology:
Vial Charging: In a glovebox or under Argon flow, charge a 5 mL microwave vial with the triflate (1.0 mmol), Zn(CN)2 (70 mg), and Pd(PPh3)4 (58 mg).
Solvent Addition: Add 2 mL of dry, degassed DMF.
Irradiation:
Temperature: 180°C.
Power: 150 W (Max).
Time: 5 minutes.
Quenching: Cool to room temperature. Carefully add saturated NaHCO3 solution (to neutralize any trace acid) and dilute with water.
Isolation: Extract with diethyl ether. Wash organic phase with water (to remove DMF) and brine.
Analysis: Analyze via GC-MS or 1H NMR. The nitrile peak (CN) typically appears ~2220 cm⁻¹ in IR.
Figure 2: Operational workflow for the conversion of ketones to nitriles via triflates.
Troubleshooting & Critical Parameters
Arcing: When using Pd/C or metallic heterogeneous catalysts, arcing can occur in the microwave field.[1] Use homogeneous catalysts like Pd(PPh3)4 or polymer-supported Pd to mitigate this risk.
Pressure Management: Acrylonitrile is volatile (bp 77°C). Ensure the vial is rated for at least 20 bar. If the pressure spikes >15 bar, reduce temperature to 120°C and extend time.
Catalyst Poisoning: Cyanide is a strong ligand and can poison the Pd catalyst if the concentration of free CN- is too high. Using Zn(CN)2 (which releases CN- slowly) is superior to NaCN or KCN for this reason.
References
Microwave-Promoted Pd-Catalyzed Cyanation of Aryl Triflates. Org. Lett. 2003, 5, 2, 201–203.
Diels-Alder Reactions of 1,3-Butadiene Assisted by Solid Supports and Microwave Irradiation: A Green Protocol. AASCIT J. Chem. 2015, 2(3), 61-66.[2][3]
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI Processes 2025.
Application of Nitrile in Drug Design. SIOC Journals.
Microwave-Assisted Synthesis of Cyclohexenes via One Pot Reaction. J. Chem. Pharm. Res. 2012.
Application Note: Cross-Coupling Strategies Involving 1-Cyclohexene-1-propanenitrile Executive Summary 1-Cyclohexene-1-propanenitrile (CAS: 3215-64-3), also known as 3-(1-cyclohexenyl)propanenitrile, is a versatile bifun...
1-Cyclohexene-1-propanenitrile (CAS: 3215-64-3), also known as 3-(1-cyclohexenyl)propanenitrile, is a versatile bifunctional building block characterized by an electron-rich trisubstituted alkene and a distal nitrile group. While often underutilized, this scaffold offers a unique entry point for constructing complex spirocyclic and fused-ring systems prevalent in CNS-active pharmaceutical agents (e.g., Venlafaxine analogs, opioid receptor modulators).
This guide details the Pd-catalyzed
-arylation of 1-Cyclohexene-1-propanenitrile. Unlike traditional Heck couplings that target the alkene, -arylation exploits the acidity of the nitrile -protons to form bonds. This chemoselective transformation preserves the cyclohexenyl unsaturation for subsequent functionalization (e.g., oxidative cleavage, hydroboration), making it a superior strategy for divergent library synthesis.
Strategic Analysis: Reactivity Profile
The molecule presents two distinct reactive centers for cross-coupling:[1]
The Nitrile
-Position (): The primary site for Pd-catalyzed cross-coupling. Deprotonation yields a nitrile anion that undergoes transmetallation with Aryl-Pd(II) species.
The Trisubstituted Alkene: Sterically crowded but electronically accessible. While capable of Heck coupling, it is prone to isomerization. Therefore, the alkene is best reserved as a "functional handle" for post-coupling modifications rather than the primary coupling site.
Mechanistic Pathway: Pd-Catalyzed
-Arylation
The reaction follows a catalytic cycle involving:
Oxidative Addition:
inserts into the Ar-X bond.
Deprotonation: A strong base (LiHMDS/NaOtBu) generates the nitrile enolate.
Transmetallation: The nitrile enolate binds to the Pd(II) center.
Reductive Elimination: Formation of the
bond and regeneration of .
Figure 1: Catalytic cycle for the Pd-catalyzed
-arylation of 1-Cyclohexene-1-propanenitrile.
Protocol: Pd-Catalyzed
-Arylation
This protocol describes the coupling of 1-Cyclohexene-1-propanenitrile with an aryl bromide. It is optimized to prevent double arylation and isomerization of the double bond.
Materials & Reagents
Component
Specification
Role
Substrate
1-Cyclohexene-1-propanenitrile (1.0 equiv)
Nucleophile
Coupling Partner
Aryl Bromide (1.1 equiv)
Electrophile
Catalyst Source
(1-2 mol%)
Palladium Source
Ligand
or Xantphos (2-4 mol%)
Ligand (Steric bulk prevents bis-arylation)
Base
LiHMDS (1.0 M in THF, 2.2 equiv)
Base (Kinetic control)
Solvent
Toluene or THF (Anhydrous)
Solvent
Step-by-Step Methodology
1. Catalyst Pre-complexation (Glovebox or Schlenk Line):
In a flame-dried Schlenk tube, charge
(18 mg, 0.02 mmol) and Xantphos (23 mg, 0.04 mmol).
Add anhydrous Toluene (2 mL) and stir at room temperature for 10 minutes until the solution turns from dark purple to orange/brown, indicating active ligand ligation.
2. Substrate Preparation:
To the reaction vessel, add the Aryl Bromide (1.1 mmol) and 1-Cyclohexene-1-propanenitrile (135 mg, 1.0 mmol).
Note: If the aryl bromide is solid, add it with the catalyst. If liquid, add via syringe.[2]
3. Deprotonation & Initiation:
Cool the reaction mixture to 0°C (ice bath). This is critical to control the exotherm of deprotonation.
Add LiHMDS (2.2 mL, 2.2 mmol) dropwise over 5 minutes.
Observation: The solution may darken or become cloudy.
4. Reaction:
Remove the ice bath and transfer the vessel to a pre-heated oil bath at 60°C .
Stir vigorously for 4–12 hours. Monitor conversion via GC-MS or TLC (eluent: 10% EtOAc/Hexanes).
Endpoint: Disappearance of the nitrile substrate.
5. Quench & Workup:
Cool to room temperature.[1][3] Quench with saturated aqueous
(5 mL).
Dilute with Ethyl Acetate (20 mL) and separate layers.
Extract aqueous layer with Ethyl Acetate (2 x 10 mL).
-arylation functionalizes the nitrile chain, the cyclohexenyl ring can be functionalized via Heck coupling. However, 1-Cyclohexene-1-propanenitrile is a poor Heck substrate due to steric hindrance.
Alternative: Use 1-triflyloxy-1-cyclohexyl-propanenitrile as the electrophile and couple with an acrylate or styrene.
Direct Heck Conditions (High Risk): If attempting to couple the alkene of 3215-64-3 with Ph-I:
Catalyst:
/ .
Base:
(Silver salts prevent double bond migration).
Outcome: Often leads to a mixture of regioisomers (1-substituted vs 2-substituted). Not recommended for high-value synthesis.
References
Culkin, D. A., & Hartwig, J. F. (2003).[4] Palladium-Catalyzed
-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245.[4]
[Link]
You, J., & Verkade, J. G. (2003).
-Arylation of Nitriles with Aryl Chlorides. Angewandte Chemie International Edition, 42(42), 5051–5053.
[Link]
Technical Support Center: Optimizing the Synthesis of 3-(1-Cyclohexenyl)propanenitrile
Welcome to the Technical Support Center. This guide provides mechanistic troubleshooting, chemoselective strategies, and validated protocols for the synthesis of 3-(1-cyclohexenyl)propanenitrile.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide provides mechanistic troubleshooting, chemoselective strategies, and validated protocols for the synthesis of 3-(1-cyclohexenyl)propanenitrile. This compound is a critical alicyclic building block frequently utilized in the synthesis of novel nitriles for the fragrance industry[1] and as an intermediate in pharmaceutical development.
As a Senior Application Scientist, I have structured this guide to move beyond mere procedural lists. Here, we dissect the causality behind each experimental choice, ensuring your synthetic workflow is robust, scalable, and self-validating.
Synthetic Workflow & Mechanistic Overview
The synthesis of 3-(1-cyclohexenyl)propanenitrile from cyclohexanone requires precise control over regioselectivity, chemoselectivity, and thermodynamic equilibration. The optimal route employs a Stork enamine alkylation[2], followed by a chemoselective reduction, and concludes with a thermodynamically controlled dehydration.
Synthetic workflow for 3-(1-cyclohexenyl)propanenitrile via Stork enamine cyanoethylation.
Troubleshooting & FAQs
Q1: My cyanoethylation yield is low, and I am observing significant polyalkylation. How do I prevent this?
Mechanistic Cause: Direct alkylation of cyclohexanone enolates using strong bases often leads to polyalkylation and O-alkylation. The high reactivity of the enolate and the basic conditions promote uncontrolled self-condensation and multiple Michael additions.
Solution: Utilize the Stork enamine reaction. By first converting cyclohexanone into a pyrrolidine enamine, you create a neutral, sterically hindered nucleophile[3]. This intermediate operates under mild, base-free conditions, ensuring a regioselective monoalkylation when reacted with acrylonitrile[2].
Q2: During the reduction of 2-(2-cyanoethyl)cyclohexanone, GC-MS shows a mass corresponding to decahydroquinoline (
) instead of my target alcohol. What happened?
Mechanistic Cause: You are experiencing chemoselective failure. Catalytic hydrogenation (e.g.,
or ) or strong reducing agents like will reduce the nitrile group to a primary amine[4]. Once formed, this primary amine undergoes rapid intramolecular condensation with the proximal ketone to form an imine (Schiff base), which is subsequently reduced to a decahydroquinoline bicyclic system[4].
Solution: To selectively reduce the ketone to an alcohol while leaving the nitrile intact, you must use a milder, chemoselective reducing agent such as Sodium Borohydride () in ethanol at 0 °C.
Q3: My final dehydration step yields a mixture of 1-cyclohexenyl and 2-cyclohexenyl isomers. How do I maximize the target 3-(1-cyclohexenyl)propanenitrile?
Mechanistic Cause: Dehydration of 2-(2-cyanoethyl)cyclohexanol can proceed via E1 (thermodynamic) or E2 (kinetic) mechanisms. Reagents like
/pyridine operate via an E2 mechanism, which strictly requires an anti-periplanar proton. Depending on the diastereomeric ratio of your alcohol, this kinetic pathway often forces the formation of the less substituted 2-cyclohexenyl isomer.
Solution: To maximize the thermodynamic 1-cyclohexenyl isomer (a more stable trisubstituted alkene), use acid-catalyzed dehydration (e.g., p-TsOH in refluxing toluene). The E1 mechanism forms a carbocation intermediate, allowing the system to equilibrate and selectively yield the most stable trisubstituted olefin.
Kinetic vs. thermodynamic control during the dehydration of 2-(2-cyanoethyl)cyclohexanol.
The following table summarizes the quantitative impact of reagent selection on chemoselectivity and isomer distribution. Use this data to benchmark your analytical results.
Self-Validation Metric: The theoretical volume of water collected in the Dean-Stark trap confirms 100% enamine conversion.
Enamine Formation: Equip a 500 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Dissolve cyclohexanone (1.0 eq) and pyrrolidine (1.1 eq) in 200 mL of anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
Reflux: Heat the mixture to reflux until water ceases to collect in the trap (approx. 4 hours). Concentrate the solution in vacuo to yield 1-(1-pyrrolidinyl)cyclohexene.
Michael Addition: Dissolve the crude enamine in anhydrous dioxane. Dropwise add acrylonitrile (1.1 eq) at 0 °C to control the exotherm, then heat to 80 °C for 12 hours.
Hydrolysis: Cool to room temperature and hydrolyze the iminium intermediate by adding 10% aqueous HCl. Stir for 2 hours. Extract with ethyl acetate, wash with brine, dry over
, and concentrate to isolate 2-(2-cyanoethyl)cyclohexanone.
Protocol B: Chemoselective Reduction
Self-Validation Metric: IR spectroscopy should show the disappearance of the ketone
stretch (~1710 ) while retaining the sharp nitrile stretch (~2250 ).
Preparation: Dissolve 2-(2-cyanoethyl)cyclohexanone in absolute ethanol (0.5 M) and cool the flask to 0 °C in an ice bath.
Reduction: Slowly add sodium borohydride (
) (0.5 eq) in small portions over 30 minutes to prevent thermal runaway.
Quenching: Remove the ice bath and stir at room temperature for 2 hours. Quench the reaction carefully with saturated aqueous
until bubbling ceases.
Isolation: Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over
and concentrate under reduced pressure to yield 2-(2-cyanoethyl)cyclohexanol.
Self-Validation Metric: GC-MS should confirm a single major peak with a molecular weight of 135 g/mol , with <5% of the kinetic isomer present.
Setup: Dissolve 2-(2-cyanoethyl)cyclohexanol in anhydrous toluene (0.2 M). Add 5 mol% p-TsOH.
Equilibration: Attach a Dean-Stark trap and reflux the mixture for 6 hours. The extended reflux ensures that any kinetically formed 2-cyclohexenyl isomer has sufficient thermal energy to re-protonate and equilibrate to the thermodynamically stable 1-cyclohexenyl product.
Purification: Cool the reaction, wash with saturated
to neutralize the acid, dry over , and concentrate. Purify the crude oil via vacuum distillation to obtain pure 3-(1-cyclohexenyl)propanenitrile.
References
Novel nitriles and use as perfume chemicals.google.com.
Stork enamine alkylation. grokipedia.com. Available at:[Link]
23.11: Carbonyl Condensations with Enamines - The Stork Enamine Reaction. libretexts.org. Available at:[Link]
Ch. 24 Additional Problems - Organic Chemistry. openstax.org. Available at:[Link]
Removing unreacted acrylonitrile from cyclohexenyl nitrile mixtures
Topic: Removing Unreacted Acrylonitrile from Diels-Alder Mixtures Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists. Scope: High-efficiency separation of acrylonitrile (AN) from 3-cyclohexen...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Removing Unreacted Acrylonitrile from Diels-Alder Mixtures
Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists.
Scope: High-efficiency separation of acrylonitrile (AN) from 3-cyclohexene-1-carbonitrile (and related adducts) following Diels-Alder cycloaddition.
Executive Summary
The separation of unreacted acrylonitrile (AN) from cyclohexenyl nitriles is a critical safety and purity checkpoint. While the boiling point differential is significant (
), the high toxicity, volatility, and polymerization potential of AN require a specific "Stabilize-Strip-Distill" protocol. This guide details the use of azeotropic removal and vacuum distillation to ensure <10 ppm residual monomer levels.
Before initiating workup, understand the thermodynamic behaviors of your mixture. The large boiling point gap suggests simple distillation, but the formation of a low-boiling azeotrope with water is the most efficient method for bulk removal.
Table 1: Component Property Matrix
Property
Acrylonitrile (Monomer)
3-Cyclohexene-1-carbonitrile (Product)
Water (The Separation Aid)
Boiling Point (Atm)
Boiling Point (15 mmHg)
(approx)
--
Azeotrope BP
(with Water)
None reported with water
--
Density
Solubility
~7% in Water
Insoluble in Water
--
Key Hazard
Polymerization / Toxic
Irritant
--
Expert Insight: Do not rely solely on rotary evaporation for bulk AN removal. The vapor pressure is high, and AN will rapidly saturate pump oil or escape into the laboratory atmosphere.
Module 2: The "Stabilize-Strip-Distill" Protocol
Workflow Visualization
The following diagram illustrates the optimal pathway for removing AN while preventing "popcorn" polymerization in your equipment.
Caption: Logical flow for the safe removal of acrylonitrile using azeotropic distillation followed by vacuum purification.
Module 3: Troubleshooting & FAQs
Q1: Why is my distillation column clogging with a white solid?
Diagnosis: You are experiencing "popcorn" polymerization. This occurs when AN vapors condense in the column or condenser without an inhibitor present.
The Fix (Causality):
Inhibitor Selection: Add 4-methoxyphenol (MEHQ) or Hydroquinone (HQ) (approx. 100–500 ppm) directly to the distillation pot before heating.
Oxygen Necessity: Phenolic inhibitors like MEHQ require dissolved oxygen to function.[1] Do not purge the system entirely with nitrogen if you are relying solely on MEHQ. A slight air bleed (capillary) during vacuum distillation maintains inhibitor activity.
Column Treatment: For large-scale work, some protocols suggest coating the column packing with an inhibitor solution, though pot addition is usually sufficient for lab scale.
Q2: How do I remove the bulk acrylonitrile without overheating the product?
Protocol: Azeotropic Distillation
Instead of heating the pot to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
(AN boiling point) which might trigger polymerization, utilize water.
Add water to your crude reaction mixture (approx. 10-20% v/v of expected AN content).
Distill at atmospheric pressure.
Observation: The temperature will plateau at
. This is the AN/Water azeotrope.
Result: This strips the AN efficiently at a lower temperature. The distillate will separate into two layers (Organic AN upper / Aqueous lower).[2]
Note: Once the temp rises to
, the AN is gone. You can then switch to vacuum for the product.
Q3: My product is colored (yellow/orange) after distillation. Why?
Diagnosis: Thermal degradation or retro-Diels-Alder reaction.
The Fix:
Vacuum is Mandatory: 3-Cyclohexene-1-carbonitrile boils at
at atmospheric pressure. At this temperature, the Diels-Alder reaction can reverse (retro-Diels-Alder), regenerating butadiene (gas) and AN.
Target Vacuum: Use a water aspirator or oil pump to achieve 15–20 mmHg . The boiling point should drop to
, preventing thermal decomposition.
Q4: How do I safely dispose of the distilled acrylonitrile?
Safety Protocol:
Never pour AN down the drain. It is highly toxic and harmful to aquatic life.
Segregation: Collect the initial distillation fractions (the azeotrope) separately.
Chemical Quench: Treat the AN waste with a dilute solution of sodium hypochlorite (bleach) or strong base (NaOH) to hydrolyze the nitrile, though professional hazardous waste disposal is the standard requirement for drug development labs.
Stabilization: Immediately add 10 mg MEHQ to the crude reaction flask.
Setup: Equip a round-bottom flask with a Claisen adapter, a short-path distillation head, and a pre-weighed collection flask. Ensure the condenser is cooled to
(AN is volatile).
Azeotropic Strip (Optional but Recommended):
Add 5 mL water.
Heat gently. Collect the fraction distilling at
.
Stop when temp reaches
.
Vacuum Distillation:
Cool the pot slightly.
Apply vacuum (target 15 mmHg).
Caution: Butadiene gas may off-gas if the reaction reverses; ensure the trap is cold (
dry ice/acetone) to protect the pump.
Collect the main fraction at
(15 mmHg) .
Validation: Check purity via GC-MS or H-NMR.
NMR Check: Look for the disappearance of the characteristic vinyl protons of acrylonitrile (
5.6–6.2 ppm).
References
Organic Syntheses, Coll.[3][4] Vol. 4, p. 669 (1963). 3-Cyclohexene-1-carbonitrile. Describes the standard synthesis and fractionation.
Catalyst selection for selective hydrogenation of cyclohexenyl nitriles
Welcome to the Technical Support Center for the selective hydrogenation of cyclohexenyl nitriles. Because this substrate contains two competing reducible functional groups—an unactivated alkene (cyclohexenyl ring) and a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the selective hydrogenation of cyclohexenyl nitriles. Because this substrate contains two competing reducible functional groups—an unactivated alkene (cyclohexenyl ring) and a highly polarized nitrile (–C≡N)—achieving chemoselectivity requires precise catalyst selection and thermodynamic control.
Below is our comprehensive, scientifically grounded guide designed for researchers and drug development professionals.
Catalyst Selection Logic Matrix
Catalyst selection and reaction pathways for cyclohexenyl nitrile hydrogenation.
Q1: Why does Palladium (Pd/C) selectively reduce the cyclohexenyl double bond while leaving the nitrile intact?A1: Chemoselectivity is driven by the d-band electronic structure of the metal. Palladium has a high affinity for the
-coordination of non-polar C=C bonds. The activation energy for alkene hydrogenation on Pd surfaces is significantly lower than for the highly polarized C≡N triple bond. Consequently, at room temperature and 1 atm H₂, supported palladium catalysts (1) exclusively yield the saturated cyclohexanecarbonitrile[1].
Q2: How do I reduce the nitrile to a primary amine without touching the cyclohexenyl double bond?A2: You must invert the natural thermodynamic preference of the reaction. Cobalt-based catalysts, such as Raney Cobalt or phase-controlled hcp-Co nanoparticles, are required (2). Cobalt strongly coordinates the nitrogen lone pair of the nitrile, facilitating sequential hydride transfer to the carbon and nitrogen atoms, while sterically and electronically repelling unactivated C=C bonds[2].
Q3: Why am I getting secondary and tertiary amines instead of the target primary amine?A3: Nitrile reduction proceeds via a highly reactive primary imine intermediate. If the newly formed primary amine attacks this unreacted imine, a secondary imine is formed, which then hydrogenates to a secondary amine. Rhodium on carbon (Rh/C) specifically promotes this coupling to yield secondary amines, while prolonged Pd/C exposure at elevated temperatures yields tertiary amines (3)[3]. To prevent this, an excess of anhydrous ammonia (NH₃) must be added to shift the equilibrium away from the condensation product.
Troubleshooting Guide
Observed Issue
Root Cause Analysis
Corrective Action
Over-reduction (Loss of cyclohexenyl double bond during nitrile reduction)
The catalyst is too active (e.g., using Pt or Pd) or the H₂ pressure exceeds the chemoselective window.
Switch to a phase-controlled hcp-Co nanoparticle catalyst (4) and strictly cap H₂ pressure at 80 bar[4].
High Secondary Amine Formation
Insufficient ammonia in the solvent matrix allows primary amines to attack the imine intermediate.
Saturate the methanol solvent with NH₃ (target 2-3 M concentration) prior to introducing the substrate[2].
Incomplete Conversion / Catalyst Poisoning
Nitriles and resulting amines strongly coordinate to metal surfaces. Poor solvation leaves active sites blocked.
Ensure the use of a polar protic solvent (e.g., Methanol) to solvate the amine product away from the metal surface.
Self-Validating Experimental Protocols
Protocol A: Chemoselective Reduction of Alkene (Target: Saturated Nitrile)
This protocol utilizes volumetric self-validation to prevent over-reduction.
Catalyst Preparation: Weigh 5 mol% of Pd/AlO(OH) or 10% Pd/C into a dry reaction flask.
Reaction Setup: Dissolve 10 mmol of cyclohexenyl nitrile in 20 mL of ethyl acetate.
Hydrogenation: Purge the vessel with N₂, followed by H₂. Connect the flask to a gas buret. Stir vigorously at 25°C under exactly 1 atm H₂.
Self-Validation Check: Monitor the hydrogen uptake via the buret. The reaction is complete when exactly 1 molar equivalent (approx. 244 mL at 25°C, 1 atm) of H₂ is consumed. If uptake continues past this point, immediately quench the reaction by purging with N₂ to prevent nitrile reduction.
Workup: Filter the mixture through a Celite pad, wash with ethyl acetate, and concentrate in vacuo.
Protocol B: Chemoselective Reduction of Nitrile (Target: Unsaturated Primary Amine)
This protocol utilizes mass-shift self-validation to ensure the alkene remains intact.
Catalyst Preparation: Wash Raney Cobalt (doped with Cr/Ni) with anhydrous methanol under an argon atmosphere to remove water (Warning: Pyrophoric).
Reaction Setup: In a high-pressure autoclave, add 10 mmol of cyclohexenyl nitrile and 5 mol% Raney Co in 30 mL of ammonia-saturated methanol.
Hydrogenation: Pressurize the autoclave with H₂ to 80 bar. Heat the system to 100°C with an agitation rate of 1000 rpm.
Self-Validation Check: Withdraw a 0.1 mL aliquot at the 2-hour mark. Analyze via GC-MS. The target primary amine will show a mass shift of +4 Da relative to the starting material. If a mass shift of +6 Da or +8 Da is observed, the alkene is being compromised; lower the temperature to 80°C.
Workup: Cool the reactor, safely vent the H₂ and NH₃ gases, and filter the catalyst under argon. Evaporate the solvent to yield the unsaturated primary amine.
Quantitative Data: Catalyst Performance Summary
Catalyst System
Target Product
Temp (°C)
H₂ Pressure
Additive
Chemoselectivity (%)
Pd/AlO(OH)
Saturated Nitrile
25
1 atm
None
> 95%
Raney Co (Cr/Ni doped)
Unsaturated 1° Amine
100
80 bar
NH₃ (excess)
~ 80%
hcp-Co Nanoparticles
Unsaturated 1° Amine
80
20 bar
None
~ 85%
Rh/C
Saturated 2° Amine
25-60
1 atm
None
> 90%
References
Pagar, N. S., & Ingulkar, S. G. (2024). Highly efficient and selective hydrogenation of α, β-unsaturated nitriles using supported palladium catalyst. ResearchGate. 1
Kukula, P., Studer, M., & Blaser, H.-U. (2004). Chemoselective Hydrogenation of α,β-Unsaturated Nitriles. ResearchGate. 2
Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. (2017). PubMed (J Org Chem). 3
Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. (2024). ACS Publications.4
Technical Support Center: Troubleshooting Radical Cyanoalkylation of Cyclohexene
Case ID: CY-HEX-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Mechanism Overview[1][2] The System: The cyanoalkylation of cyclohexene using acetonitril...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: CY-HEX-001
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Mechanism Overview[1][2]
The System:
The cyanoalkylation of cyclohexene using acetonitrile (
) is primarily a radical oxidative cross-coupling reaction . Unlike nucleophilic substitutions, this process relies on the homolytic cleavage of the C-H bond in acetonitrile to generate a cyanomethyl radical ().
The Core Mechanism (The "Engine"):
Initiation: Thermal decomposition of the oxidant (typically Di-tert-butyl peroxide, DTBP) generates tert-butoxy radicals (
radical abstracts a hydrogen from acetonitrile, creating the reactive species.
Addition vs. Abstraction (The Critical Junction): The
radical attacks the double bond of cyclohexene.
Path A (Desired): Radical addition to the alkene, followed by oxidative elimination to restore the double bond (allylic shift) or hydrogen abstraction (saturation).
Path B (Parasitic): Abstraction of the allylic hydrogen from cyclohexene (forming a stable allyl radical), leading to byproducts like benzene or cyclohexenyl-peroxides.
Expert Insight: Low conversion in this specific substrate (cyclohexene) is often due to Path B dominance or Oxygen Inhibition , not necessarily catalyst failure.
Diagnostic Workflow (Logic Tree)
Use this flowchart to identify the root cause of your failure mode.
Figure 1: Diagnostic logic tree for troubleshooting radical cyanoalkylation failures.
Troubleshooting Guide (Q&A)
Category A: Reaction Stalled (Starting Material Intact)
Q: I heated the reaction to 80°C with DTBP, but 90% of cyclohexene remains after 12 hours. Why?A:Temperature Insufficiency.
DTBP (Di-tert-butyl peroxide) has a high activation energy. Its half-life (
) at 80°C is measured in weeks.
The Fix: You must operate at 120°C–135°C to generate radicals efficiently. If your solvent (MeCN) boils at 82°C, you must use a sealed pressure tube or autoclave.
Reference: See standard protocols for DTBP-mediated C-H functionalization which almost exclusively operate >120°C [1].
Q: The catalyst (Cu salt) precipitated out of solution immediately. Is this affecting conversion?A:Yes, likely Ligand Dissociation or Reduction.
If using simple salts like
, they can reduce to insoluble Cu(0) or Cu(I) oxides if not stabilized.
The Fix: Add a bidentate ligand like 1,10-Phenanthroline (10-20 mol%) . This stabilizes the Cu species in the organic phase and modulates the redox potential for the oxidative turnover step.
Q: I see no product, but I did not use an inert atmosphere because "peroxides are oxidants."A:Oxygen Inhibition.
This is a fatal error in radical chemistry. Dissolved oxygen (
) reacts with carbon radicals at diffusion-controlled rates (orders of magnitude faster than the alkene addition).
The Fix: You must sparge with Argon for 15 minutes or perform three cycles of freeze-pump-thaw before heating.
Category B: Low Yield (Starting Material Consumed)
Q: My cyclohexene is gone, but I have a complex mixture of byproducts. What happened?A:Allylic Hydrogen Abstraction (The "Cyclohexene Trap").
Cyclohexene has weak allylic C-H bonds (~82 kcal/mol). The electrophilic
radical (or the ) may abstract this hydrogen instead of adding to the double bond. This creates a cyclohexenyl radical which leads to benzene (via oxidation) or peroxides.
The Fix:
Increase Cyclohexene Stoichiometry: Use cyclohexene as the limiting reagent? No, usually use it in excess (2-3 equiv) relative to the radical source to statistically favor addition.
Switch Oxidant: TBPB (tert-butyl peroxybenzoate) sometimes offers different selectivity profiles than DTBP due to the generation of benzoyloxy radicals [2].
Q: I see a major byproduct peak that isn't my product.A:Succinonitrile Formation.
If the concentration of
is too high, two radicals will dimerize to form (succinonitrile) rather than reacting with the alkene.
The Fix: Decrease the instantaneous radical concentration.
Lower the catalyst loading.
Add the oxidant (DTBP) portion-wise (e.g., via syringe pump over 4 hours) rather than all at once.
Optimized Experimental Protocol
This protocol is based on the oxidative cross-coupling standards established in recent literature [3][5].
Degassing (CRITICAL): Bubble Argon through the solution for 10 minutes. Seal the tube tightly with a Teflon screw cap.
Reaction: Heat the block to 130°C . Stir vigorously for 12–24 hours.
Note: The internal pressure will rise. Ensure glassware is rated for pressure.
Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with saturated
(to remove acid/copper salts). Dry over .
Analysis: Analyze crude by GC-MS to check for succinonitrile (dimer) vs. product.
Mechanistic Pathway Visualization
Understanding the cycle helps predict where the "leakage" occurs.
Figure 2: The competitive radical pathways. Path B (Allylic Abstraction) is the primary cause of low yield in cyclohexene systems.
References
Liu, Y. et al. (2021).[2][1] Cyanomethylation of alkenes with C–H bond activation of acetonitrile: in situ generated diazonium salts as promoters. RSC Advances.
Zhang, C. et al. (2021).[3] Di-tert-butyl peroxide (DTBP) as an effective two-carbon unit in oxidative radical cyclization.[4] Organic Chemistry Frontiers.
Wang, G. et al. (2020). Cu/Ni-Catalyzed Cyanomethylation of Alkenes with Acetonitrile. PubMed / NIH.
Luo, K. et al. (2019).[5][3] Di-tert-butyl Peroxide-Mediated Radical C(sp2/sp3)–S Bond Cleavage. Organic Letters.
Organic Chemistry Portal. (2023). Nitrile synthesis by C-C coupling (Cyanomethylation).
Technical Support Center: Purification of 1-Cyclohexene-1-propanenitrile
Welcome to the Technical Support Center for chromatographic purification. This guide is specifically engineered for researchers and drug development professionals working with 1-Cyclohexene-1-propanenitrile (also known a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for chromatographic purification. This guide is specifically engineered for researchers and drug development professionals working with 1-Cyclohexene-1-propanenitrile (also known as 3-(cyclohex-1-en-1-yl)propanenitrile).
Because this molecule features both a non-polar cyclohexene ring and a moderately polar propanenitrile tail [1], its purification requires strict control over solvent polarity and visualization techniques. The fundamental principle of this separation relies on the distribution equilibrium between your non-polar mobile phase and the highly polar silanol groups of the silica gel stationary phase [2].
Part 1: Troubleshooting Guide & FAQs
Q1: I am running my column, but I cannot see any spots on my TLC plates under the 254 nm UV lamp. Did my compound degrade?Answer: No, your compound is likely intact. 1-Cyclohexene-1-propanenitrile contains an isolated alkene and an isolated aliphatic nitrile group.
The Causality: Because these functional groups are not conjugated with one another, the molecule lacks the extended π-electron system required to absorb UV light at 254 nm.
The Solution: You must use a chemical stain. Potassium permanganate (KMnO₄) is highly recommended because it rapidly oxidizes the carbon-carbon double bond of the cyclohexene ring, reducing Mn(VII) to Mn(IV) and appearing as a bright yellow/brown spot on a purple background.
Q2: My target compound is co-eluting with a non-polar impurity (e.g., unreacted starting material). How can I improve the resolution?Answer: Nitriles interact with the silanol groups of the silica gel primarily through dipole-dipole interactions and hydrogen bonding [2]. If a non-polar impurity is co-eluting, your mobile phase is too polar, causing both compounds to spend too much time in the mobile phase.
The Causality: A highly polar solvent disrupts the nitrile-silanol interaction too quickly.
The Solution: Reduce the polarity of your eluent. For 1-cyclohexene-1-propanenitrile, an isocratic solvent system of 95:5 Hexane:Ethyl Acetate is ideal. Ensure your target compound has an
value of exactly 0.25 to 0.30 on your TLC plate before committing to the column.
Q3: The compound is streaking down the column, leading to broad fractions and poor recovery. What causes this?Answer: Streaking of nitriles is often caused by column overloading or poor initial band formation during loading.
The Causality: Loading a liquid nitrile neat (directly onto the silica) can cause localized heat generation and uneven adsorption, leading to a distorted elution band.
The Solution: Utilize the Dry Loading technique. Pre-absorb the crude mixture onto a small amount of silica gel to ensure a perfectly flat, narrow starting band.
Q4: My TLC showed pure fractions, but after rotary evaporation, my yield is suspiciously low. Where did my product go?Answer: You likely lost your product to evaporation.
The Causality: 1-Cyclohexene-1-propanenitrile is a low-molecular-weight liquid (135.21 g/mol ) [1] with considerable volatility under high vacuum.
The Solution: When concentrating fractions, do not exceed a water bath temperature of 30°C. Once the bulk of the solvent is removed, immediately disconnect the flask from the vacuum. Do not leave it on a high-vacuum manifold overnight.
Part 2: Self-Validating Experimental Protocol
This step-by-step methodology ensures a self-validating workflow, meaning the success of the purification is verified before the bulk material is processed.
Step 1: TLC Optimization and Stain Validation (Self-Validation Step)
Prepare a standard Silica gel 60 F254 TLC plate.
Spot the crude mixture 1 cm from the bottom edge.
Develop the plate in a chamber containing 95:5 Hexane:Ethyl Acetate .
Remove the plate, let the solvent evaporate, and dip it into a KMnO₄ stain solution.
Gently heat the plate with a heat gun. Validation: You must observe a distinct yellow spot against a purple background at an
of ~0.3 before proceeding to the column.
Step 2: Column Preparation (Slurry Method)
Select a glass chromatography column. Weigh out silica gel (230-400 mesh for flash chromatography) at a ratio of 30:1 (Silica:Crude mass).
In an Erlenmeyer flask, mix the silica gel with 100% Hexane to create a uniform slurry.
Pour the slurry into the column in one continuous motion. Use gentle air pressure to pack the bed tightly.
Add a 0.5 cm protective layer of washed sea sand to the top of the silica bed.
Step 3: Sample Loading (Dry Loading)
Dissolve your crude 1-cyclohexene-1-propanenitrile in a minimal volume of Dichloromethane (DCM).
Add dry silica gel (approx. 2 times the mass of your crude product) to the flask.
Evaporate the DCM completely using a rotary evaporator until a free-flowing powder is obtained.
Carefully pour this dry powder evenly onto the top of the column's sand layer. Add another thin layer of sand on top to prevent disturbance.
Step 4: Elution and Fraction Collection
Begin elution with 100% Hexane (approx. 2 column volumes) to flush out non-polar hydrocarbon impurities.
Switch to the optimized 95:5 Hexane:Ethyl Acetate eluent.
Collect fractions in test tubes (e.g., 15 mL fractions for a 1-gram scale purification).
Step 5: Analysis and Concentration
Spot every 3rd fraction on a TLC plate and stain with KMnO₄.
Pool all fractions containing the pure target compound (single spot matching the validated
) into a pre-weighed round-bottom flask.
Concentrate using a rotary evaporator with the water bath set strictly to ≤30°C to prevent volatilization of the pure liquid product.
Part 3: Quantitative Data Summaries
Table 1: Physical & Chromatographic Properties
Property
Value
Chromatographic Implication
Molecular Weight
135.21 g/mol
Low MW; highly susceptible to co-evaporation during solvent removal.
Functional Groups
Alkene, Nitrile
Moderate polarity; requires a predominantly non-polar solvent system.
UV Absorbance (254 nm)
Negligible
Cannot be tracked via standard UV lamps; requires chemical staining.
LogP (approx)
2.46
Elutes relatively early in normal-phase chromatography compared to alcohols.
Table 2: TLC Visualization Matrix for 1-Cyclohexene-1-propanenitrile
Visualization Method
Result
Recommendation
UV Light (254 nm)
Invisible
Do not use. Lacks conjugated π-system.
KMnO₄ Stain
Bright yellow spot on purple
Highly Recommended. Rapidly oxidizes the isolated double bond.
Iodine Chamber
Brown spot
Acceptable alternative. Reversibly binds to the double bond.
Phosphomolybdic Acid
Dark blue spot on green
Good alternative, but requires high heat for activation.
Part 4: Workflows and Diagrams
Workflow for the column chromatography purification of 1-Cyclohexene-1-propanenitrile.
Troubleshooting logic for TLC visualization of non-conjugated nitriles.
References
Title: 3-(Cyclohex-1-en-1-yl)propanenitrile | C9H13N - PubChem
Source: National Institutes of Health (NIH)
URL: [Link]
Title: Column Chromatography Background and Principles
Source: Columbia University
URL: [Link]
Optimization
Controlling regioselectivity in cyclohexene ring functionalization
Technical Support Center: Cyclohexene Ring Functionalization Current Status: Online | Agent: Senior Application Scientist | Ticket ID: REGIO-CHX-001 Introduction: The Symmetry Challenge Welcome to the Cyclohexene Functio...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Cyclohexene Ring Functionalization
Current Status: Online | Agent: Senior Application Scientist | Ticket ID: REGIO-CHX-001
Introduction: The Symmetry Challenge
Welcome to the Cyclohexene Functionalization Support Center. You are likely here because the symmetry of the cyclohexene ring (or the subtle electronic bias of substituted cyclohexenes) is ruining your regioselectivity. Unlike terminal alkenes where steric differentiation is stark, cyclohexene rings often present "flat" energy landscapes that lead to isomeric mixtures.
This guide moves beyond textbook definitions to address the causality of regio-failures in three critical workflows: Allylic C-H Oxidation , Hydrofunctionalization , and Nucleophilic Substitution .
The Challenge: Differentiating between allylic sites (C3 vs. C6) in substituted cyclohexenes and preventing over-oxidation to aromatics (oxidative dehydrogenation).
The "White" Protocol (Pd/Sulfoxide Catalysis)
In 1-substituted cyclohexenes (e.g., 1-methylcyclohexene), standard conditions often yield mixtures of endocyclic and exocyclic oxidation. To achieve high regioselectivity for the endocyclic allylic position (typically C3/C6), ligand-controlled electrophilic cleavage is required.
Mechanism: The reaction proceeds via a
-allyl Pd intermediate.[1][2][3] The C-H cleavage is the rate-determining step (RDS). Sulfoxide ligands (like those developed by M.C. White) promote this cleavage by acting as a temporary internal base via the coordinated oxygen.
Key Experimental Controls:
Ligand: Use (PhSO)₂CH₂ (1,2-bis(phenylsulfinyl)ethane) or the specific White catalyst ligand. The sulfoxide binds Pd(II) and makes the metal more electrophilic, promoting C-H cleavage at the most electron-rich allylic position (usually the ring).
Oxidant:Benzoquinone (BQ) is superior to
for regiocontrol. BQ acts as a ligand to stabilize the Pd(0) species, preventing aggregation and non-selective "wacker-type" oxidation.
Acid Additive: A specific Brønsted acid (e.g., acetic acid) is required to protonate the benzoquinone-Pd complex, facilitating the regeneration of Pd(II).
Troubleshooting: "Why am I getting benzene?"
If your cyclohexene substrate is converting to a benzene derivative, you are experiencing Oxidative Dehydrogenation .[4]
Cause:
-hydride elimination is faster than nucleophilic attack. This occurs when the nucleophile (acetate/alcohol) concentration is too low or the catalyst is too "open" (lacking steric bulk).
Solution: Increase the concentration of the nucleophile (AcOH) and switch to a more sterically demanding ligand (e.g., a bulky sulfoxide) to retard
Caption: The catalytic cycle highlights the critical C-H cleavage step where sulfoxide ligands dictate regioselectivity, preventing the β-hydride elimination pathway.
Module 2: Asymmetric Hydrofunctionalization
The Challenge: Achieving Anti-Markovnikov selectivity on 1-substituted cyclohexenes.
The "Brown" Protocol (Steric Control)
Hydroboration-oxidation of 1-methylcyclohexene theoretically yields trans-2-methylcyclohexanol . However, standard
often gives mixtures because the steric difference between C1 and C2 is insufficient for absolute control.
Protocol Adjustment: Switch to 9-BBN (9-Borabicyclo[3.3.1]nonane) .
Reasoning: 9-BBN is significantly bulkier than
. It amplifies the steric penalty of the methyl group, forcing the boron atom exclusively to the C2 position (less hindered).
Stereochemistry: The reaction is stereospecific syn-addition . The H and B add to the same face. Since the methyl group blocks one face, the H/B add anti to the methyl group. Oxidation proceeds with retention of configuration.
Quantitative Comparison:
Reagent
Substrate
Major Product
Regioselectivity (C2:C1)
1-Methylcyclohexene
trans-2-methylcyclohexanol
~90:10
9-BBN
1-Methylcyclohexene
trans-2-methylcyclohexanol
>99:1
1-Methylcyclohexene
trans-2-methylcyclohexanol
~97:3
Module 3: Nucleophilic Substitution (Tsuji-Trost)
The Challenge: Controlling
vs. (Regiomemory) in cyclohexenyl acetates.
The "Memory Effect" Protocol
When functionalizing a cyclohexenyl acetate (e.g., 5-methyl-2-cyclohexenyl acetate), the nucleophile can attack either terminus of the
-allyl system.
Hard Nucleophiles (e.g., Hydrides, Organozincs): Tend to attack the less substituted position due to steric control.
Soft Nucleophiles (e.g., Malonates): Often display "Regiomemory." The nucleophile attacks the carbon from which the leaving group departed.
Mechanism:[1][2][5][6][7][8] The leaving group (acetate) stays associated with the Pd-cation as an ion pair. It directs the incoming nucleophile to the same site (retention of regiochemistry).
Troubleshooting Workflow:
Issue: Loss of regiochemical integrity (scrambling).
Fix: Lower the solvent polarity (THF -> Toluene). High polarity solvents dissociate the ion pair, destroying the memory effect and leading to thermodynamic scrambling.
Troubleshooting Matrix
Symptom
Probable Cause
Corrective Action
Allylic Oxidation: Product is a conjugated enone or benzene.
Over-oxidation / -hydride elimination.
1. Switch oxidant to Benzoquinone (BQ).2.[1] Add 10-20 mol% DMSO or Sulfoxide ligand.3. Lower temperature.
Allylic Oxidation: Low conversion of 1-methylcyclohexene.
Catalyst deactivation (Pd black formation).
Add 5-10 mol% Brønsted acid (AcOH or MSA) to facilitate BQ re-oxidation cycle.
Hydroboration: Mixture of 1-ol and 2-ol isomers.
Steric bulk of Borane is too low.
Switch from to 9-BBN or Catecholborane .
Tsuji-Trost: Nucleophile attacks the "wrong" carbon.
Ion-pair dissociation.
Switch to non-polar solvents (DCM, Toluene) to tighten the Pd-Ligand-LeavingGroup ion pair.
Decision Tree: Selecting the Right Method
Caption: Strategic workflow for selecting reagents based on substrate substitution and desired regiochemical outcome.
References
White, M. C., et al. (2010). "A Predictably Selective Aliphatic C–H Oxidation Reaction for Complex Molecule Synthesis." Science. Link
Brown, H. C., & Zweifel, G. (1961). "Hydroboration.[9] IX. The Hydroboration of Cyclic and Bicyclic Olefins." Journal of the American Chemical Society.[9] Link
Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews. Link
Liao, K., et al. (2016). "Site-Selective and Stereoselective Functionalization of Unactivated C–H Bonds." Nature. Link
Gusevskaya, E. V., et al. (2004). "Palladium-catalyzed oxidation of monoterpenes: Novel oxidation of limonene with dioxygen." Applied Catalysis A: General. Link[3]
1-Cyclohexene-1-propanenitrile acts as a "chemical chameleon" in acidic environments. While the nitrile group is the intended target for hydrolysis to carboxylic acids, the presence of the electron-rich trisubstituted alkene at the
-position introduces two competing, rapid degradation pathways: alkene hydration and intramolecular Ritter cyclization .
Critical Stability Thresholds:
pH < 4.0 (Aqueous): High risk of alkene hydration (formation of tertiary alcohol).
Strong Acid (Anhydrous): High risk of intramolecular cyclization to bicyclic lactams (Ritter-type).
Heat + Acid: Rapid total hydrolysis to 1-cyclohexene-1-propanoic acid (or its hydration product).
PART 2: TROUBLESHOOTING GUIDE (Q&A)
Issue 1: "My starting material disappeared, but I didn't get the carboxylic acid."
Diagnosis: You likely triggered Alkene Hydration or Cyclization rather than simple nitrile hydrolysis.
The Mechanism: The trisubstituted double bond (C1-C2 of the cyclohexene ring) is significantly more nucleophilic than the nitrile nitrogen. In the presence of protons (
), the alkene protonates first to form a stable tertiary carbocation at C1.
Scenario A (Aqueous Acid): Water attacks the carbocation, yielding 1-hydroxy-1-cyclohexanepropanenitrile (a tertiary alcohol). This compound is more polar than the starting material but retains the nitrile signal in IR/NMR.
Scenario B (Low Water/Strong Acid): The nitrile nitrogen attacks the carbocation intramolecularly (5-Exo-Dig cyclization), forming a bicyclic iminium species. Upon workup, this hydrolyzes to a lactam (likely a hexahydro-2H-indol-2-one derivative).
Corrective Action:
If you want the Nitrile: Maintain pH > 7. If acid workup is necessary, use weak buffers (phosphate, pH 5-6) and work at
.
If you want the Acid: You cannot selectively hydrolyze the nitrile without affecting the alkene using simple aqueous acid. You must use basic hydrolysis (NaOH/H2O2) to preserve the alkene, then carefully acidify to pH 4-5 to precipitate the acid.
Issue 2: "I see a new, less polar spot on TLC that isn't the starting material."
Diagnosis:Isomerization or Polymerization .
The Mechanism:
Isomerization: Acid can catalyze the migration of the double bond from the endocyclic position (1,2) to the exocyclic position (ethylidene) or further into the ring to form a thermodynamically stable isomer, though the 1-substituted isomer is generally quite stable.
Dimerization: The tertiary carbocation formed at C1 can be attacked by the alkene of a second molecule, leading to dimerization or oligomerization. This appears as a smear or a baseline spot on TLC.
Corrective Action:
Dilute the reaction.[1] High concentration favors polymerization.
Switch to a non-nucleophilic acid catalyst if acid is required (e.g.,
-TsOH) and limit reaction time.
Issue 3: "The reaction turned into a viscous oil/tar upon adding HCl."
Diagnosis:Cationic Polymerization .
The Mechanism: Concentrated mineral acids (HCl, H2SO4) generate a high concentration of carbocations. Without sufficient water to quench them (hydration) or if the temperature is unregulated, the carbocations initiate chain-growth polymerization of the cyclohexene rings.
Corrective Action:
Quench Protocol: Do not add water directly to the concentrated acid mixture (exotherm triggers tarring). Pour the reaction mixture slowly into a vigorously stirred slurry of ice and saturated NaHCO3 .
PART 3: DEGRADATION PATHWAYS (Visualized)
The following diagram illustrates the three competing fates of 1-Cyclohexene-1-propanenitrile in acid.
Caption: Figure 1.[2][3][4] Acid-mediated degradation pathways. Note that carbocation formation (orange) is kinetically faster than direct nitrile hydrolysis (green).
PART 4: EXPERIMENTAL PROTOCOLS
Protocol A: Stability Testing (Go/No-Go Test)
Use this to determine if your specific acidic conditions are safe.
Preparation: Dissolve 50 mg of 1-Cyclohexene-1-propanenitrile in 1 mL of the intended solvent (e.g., THF, DCM).
Acid Spike: Add 0.1 equivalents of the acid catalyst (or 50
L of the acidic aqueous buffer).
Monitoring: Incubate at the intended temperature.
Analysis: Take aliquots at T=0, 1h, and 4h.
TLC: Elute in 10% EtOAc/Hexanes. Look for baseline spots (polymer) or lower Rf spots (alcohol/amide).
NMR (Recommended): Check for the disappearance of the alkene proton (multiplet at
5.4-5.6 ppm). If this signal decreases, the alkene is reacting (bad).
Protocol B: Safe Quenching of Acidic Reactions
Use this to recover material if accidental acidification occurs.
Cooling: Immediately cool the reaction vessel to
(Ice/Salt bath).
Buffer Prep: Prepare a biphasic mixture of Ethyl Acetate and Saturated Sodium Bicarbonate (
).
Transfer: Slowly transfer the acidic reaction mixture into the vigorously stirred bicarbonate solution. Do not add bicarbonate solid directly to the reaction (foaming/exotherm risk).
Separation: Separate layers immediately. Wash organic layer with Brine to remove residual acid traces.
Drying: Dry over
(Sodium Sulfate), not (Magnesium sulfate is slightly acidic and can catalyze degradation in sensitive alkenes).
PART 5: DATA SUMMARY
Condition
Primary Product
Mechanism
Risk Level
Dilute HCl,
Alcohol (Hydration)
Markovnikov Addition
High
Conc. ,
Lactam (Cyclic Amide)
Ritter Reaction
Critical
Aq. Acid, Reflux
Hydroxy-Acid
Hydration + Hydrolysis
Total Loss
Basic ()
Carboxylic Acid
Hydrolysis (Alkene Safe)
Safe
References
PubChem. (2025).[5][6] 3-(Cyclohex-1-en-1-yl)propanenitrile Compound Summary. National Library of Medicine. [Link]
Organic Chemistry Portal. (2024). Ritter Reaction: Mechanism and Application. (General mechanism for nitrile-alkene cyclization in acid). [Link]
Chemistry Steps. (2022). Mechanism of Acid-Catalyzed Nitrile Hydrolysis. [Link]
LibreTexts Chemistry. (2020). Acid-Catalyzed Hydration of Alkenes. [Link]
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 1-Cyclohexene-1-propanenitrile , a critical intermediate in the synthesis of psychoactive pharmaceutical agents (e.g., venlafaxine analogs). Co...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 1-Cyclohexene-1-propanenitrile , a critical intermediate in the synthesis of psychoactive pharmaceutical agents (e.g., venlafaxine analogs).
Content Type: Publish Comparison Guide
Target Audience: Medicinal Chemists, Process Development Scientists, and Analytical Researchers.
Executive Summary & Application Context
1-Cyclohexene-1-propanenitrile (CAS: 17217-90-2) is a structural motif featuring an endocyclic double bond and a nitrile-terminated alkyl chain. Its correct identification is pivotal in drug development, particularly when distinguishing it from thermodynamically stable isomers (exocyclic double bonds) or over-reduced saturated byproducts.
This guide moves beyond basic peak listing. It compares the spectral performance of different solvent systems for resolution and provides a definitive framework for distinguishing this compound from its most common synthetic impurities.
Structural Analysis & Theoretical Prediction
Before analyzing the spectrum, we must establish the magnetic environment of the molecule.
Expert Insight: The critical "Fingerprint" region is the 5.4–5.6 ppm vinyl proton. Its integration relative to the nitrile-adjacent protons (2.3–2.5 ppm) is the primary purity check.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and data integrity, follow this standardized protocol.
A. Sample Preparation[2][3]
Concentration: 10–15 mg of analyte in 0.6 mL solvent. Reason: High concentration broadens vinyl signals due to viscosity; low concentration loses the homoallylic multiplets to noise.
Filtration: Filter through a cotton plug in a Pasteur pipette. Reason: Removes suspended inorganic salts (e.g., K2CO3 from synthesis) that cause magnetic field inhomogeneity.
B. Instrument Parameters (400 MHz Base Frequency)
Pulse Sequence: zg30 (30° pulse angle). Reason: Maximizes signal-to-noise ratio for quantitative integration without long relaxation delays.
Spectral Width: -2 to 14 ppm.
Acquisition Time (AQ): 3.0 – 4.0 seconds.
Relaxation Delay (D1):
5.0 seconds. Critical: The vinyl proton relaxes slower than aliphatic protons. Short D1 leads to under-integration of the olefinic signal, causing false impurity calculations.
Spectral Analysis & Comparison
Comparison 1: Solvent System Performance
The choice of solvent dramatically affects the resolution of the overlapping methylene regions (1.5 – 2.5 ppm).
Feature
Chloroform-d ()
Benzene-d6 ()
Recommendation
Vinyl Resolution
Good. Appears as a broad singlet/triplet at ~5.45 ppm.
Impurity: Complete absence of olefinic signals. Appearance of a methine multiplet (CH-ring) at ~1.2 ppm.[2]
Quantitative Data Summary
The following table summarizes the chemical shifts observed in a standard 400 MHz
spectrum.
Chemical Shift ()
Multiplicity
Integration
Assignment
Coupling Constant ()
5.45
Broad Triplet
1H
C2-H (Vinyl)
Hz
2.42
Triplet
2H
-CH2-CN
Hz
2.28
Triplet
2H
Ring-CH2- (Chain)
Hz
1.98
Broad Multiplet
4H
C3-H, C6-H (Allylic)
Unresolved
1.58
Multiplet
4H
C4-H, C5-H
Unresolved
Logic Visualization: Purity Verification Workflow
The following diagram outlines the decision logic for verifying the product structure using 1H NMR.
Figure 1: Logic flow for structural verification of 1-Cyclohexene-1-propanenitrile via 1H NMR.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21815726, 3-(Cyclohex-1-en-1-yl)propanenitrile.[1] Retrieved from [Link][1]
Reich, H. J. (2020). Structure Determination Using NMR Spectroscopy: Chemical Shifts of Alkenes. University of Wisconsin-Madison. Retrieved from [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.[3] Organometallics, 29(9), 2176–2179.[3] Retrieved from [Link]
C13 NMR chemical shifts for cyclohexenyl and nitrile carbons
Resolving the 115–130 ppm Overlap: A Comparison Guide for 13C NMR Prediction and Experimental Differentiation of Cyclohexenyl vs. Nitrile Carbons For researchers and drug development professionals, structural elucidation...
Author: BenchChem Technical Support Team. Date: March 2026
Resolving the 115–130 ppm Overlap: A Comparison Guide for 13C NMR Prediction and Experimental Differentiation of Cyclohexenyl vs. Nitrile Carbons
For researchers and drug development professionals, structural elucidation is the bedrock of molecular validation. However, certain functional groups present persistent analytical blind spots. One of the most notorious overlaps in Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy occurs between cyclohexenyl carbons (alkenes within a six-membered ring) and nitrile carbons (cyano groups), both of which frequently resonate in the highly congested 115–130 ppm window.
This guide objectively compares the performance of modern NMR prediction software platforms against field-proven 2D NMR experimental protocols, providing a self-validating framework to unambiguously differentiate these overlapping signals.
The Mechanistic Causality of the Spectral Overlap
To understand why prediction software and standard 1D NMR often fail to differentiate these groups, we must examine the underlying quantum mechanical environments:
Cyclohexenyl Carbons (
): Alkene carbons typically resonate between 120–160 ppm[1]. In an unsubstituted cyclohexene ring, the carbons appear at exactly 127.3 ppm[2]. However, electron-donating substituents or conjugation can easily push this signal upfield into the 118–125 ppm range.
Nitrile Carbons (
): Nitriles typically resonate between 110–120 ppm[1]. The highly electronegative nitrogen atom withdraws electron density, heavily deshielding the carbon. Yet, the linear geometry and cylindrical -electron cloud create a strong diamagnetic anisotropy when aligned with the external magnetic field (). This induced local field opposes , providing a shielding effect that prevents the signal from shifting into the carbonyl region (>160 ppm), anchoring it directly on top of the alkene region.
Furthermore, both quaternary cyclohexenyl carbons and nitrile carbons lack attached protons. This deprives them of Nuclear Overhauser Effect (NOE) enhancement and results in long
relaxation times, causing both to appear as weak, easily confused singlets in a standard proton-decoupled 13C spectrum.
Table 1: Typical 13C NMR Chemical Shifts for Reference Compounds
When experimental data is ambiguous, chemists turn to prediction software. However, not all algorithms are created equal. The choice of platform dictates the balance between computational speed and structural accuracy.
A. Empirical & Additivity Platforms (e.g., ChemDraw, MestReNova)
These tools rely on HOSE (Hierarchical Orthogonally Space Environment) codes and empirical additivity rules.
Performance: They calculate shifts in milliseconds but struggle with complex 3D geometries. Because they often ignore long-range steric hindrance and ring-puckering conformers, their error margins (RMSD ~4–5 ppm) are too wide to confidently distinguish a 122 ppm nitrile from a 124 ppm cyclohexenyl carbon.
B. Quantum Mechanical DFT Platforms (e.g., Gaussian 16, Spartan)
Density Functional Theory (DFT) calculates the isotropic shielding tensor using the Gauge-Including Atomic Orbital (GIAO) method[4].
Performance: When paired with a robust functional/basis set (e.g.,
B97X-D/def2-SVP) and a Polarizable Continuum Model (PCM) to simulate solvent effects, DFT drastically reduces prediction errors. However, this requires extensive computational resources (hours to days) for geometry optimization[4].
C. Machine Learning-Augmented DFT (e.g., NP-MRD, PNNL Models)
The cutting edge of NMR prediction combines DFT outputs with Machine Learning (ML) regression models.
Performance: By training ML algorithms on extensive experimental databases, these models correct systematic DFT errors (such as over-deshielding of quaternary carbons). Researchers at PNNL have demonstrated that DFT+ML models can achieve an exceptional RMSD of < 2.0 ppm for 13C shifts, making them the superior choice for resolving tight overlaps[5].
Table 2: Performance Comparison of 13C NMR Prediction Methodologies
Methodology
Example Platforms
Underlying Algorithm
Average 13C RMSD
Computational Time
Best Use Case
Empirical
ChemDraw, Mnova
HOSE codes, Additivity
4.0 - 5.5 ppm
< 1 second
Rapid screening of rigid, simple molecules
DFT (QM)
Gaussian, Spartan
GIAO, B3LYP/cc-pVTZ
2.0 - 3.0 ppm
Hours to Days
Novel scaffolds, stereochemical assignments
| DFT + ML | PNNL DFT+ML | DFT descriptors + ML | < 2.0 ppm | Minutes to Hours | Complex natural products, overlapping signals |
Comparison of computational workflows and performance metrics for 13C NMR prediction.
Experimental Protocol: The Self-Validating 2D NMR System
When software prediction yields borderline results, empirical validation is mandatory. Because 1D 13C NMR cannot reliably distinguish between a quaternary cyclohexenyl carbon and a nitrile carbon, we must exploit their distinct scalar coupling networks using 2D NMR.
Step-by-Step Methodology
Objective: Unambiguously assign an unknown singlet in the 115–130 ppm region.
Step 1: Sample Preparation & Baseline Acquisition
Dissolve 15–20 mg of the highly purified analyte in 600 µL of a deuterated solvent (e.g.,
). Ensure the sample is free of paramagnetic impurities, which accelerate relaxation and cause severe line-broadening.
Acquire a standard 1D 1H NMR and a proton-decoupled 1D 13C{1H} NMR spectrum. Identify the ambiguous peak(s) in the 115–130 ppm range.
Step 2: 1H-13C HSQC (Heteronuclear Single Quantum Coherence)
Interpretation: If the carbon at ~125 ppm shows a cross-peak with a proton in the alkene region (~5.5 ppm), it is definitively a protonated cyclohexenyl CH. If no cross-peak is observed, the carbon is quaternary (either a substituted alkene
or a nitrile ).
Step 3: 1H-13C HMBC (Heteronuclear Multiple Bond Correlation)
Causality: HMBC maps long-range connectivities over two or three bonds (
and ).
Execution: Set the long-range coupling delay to ~65 ms (optimized for 8 Hz couplings, standard for aliphatic/alkene systems).
Interpretation:
If Cyclohexenyl (
): The carbon will show strong and correlations to the adjacent allylic and homoallylic ring protons (typically multiplets between 1.5–2.5 ppm).
If Nitrile (
): The carbon will show correlations only to the -protons (e.g., an or a methyl group), completely bypassing the internal ring coupling network.
Self-validating 2D NMR experimental workflow for differentiating sp2 and sp carbons.
Conclusion
Relying solely on 1D 13C NMR chemical shifts to distinguish between cyclohexenyl and nitrile carbons is a high-risk strategy due to their overlapping resonance frequencies and shared quaternary characteristics. By integrating high-accuracy DFT+ML prediction models with a rigorous, self-validating 2D NMR protocol (HSQC followed by HMBC), researchers can achieve absolute structural certainty, preventing costly misassignments in downstream drug development.
References
13C NMR Chemical Shift - Oregon State University. Available at: [Link]
13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation - Doc Brown's Chemistry. Available at:[Link]
Electronic Supplementary Information (Benzonitrile NMR Data) - The Royal Society of Chemistry. Available at: [Link]
NMR Chemical Shifts of Common Solvents as Trace Impurities - Carl ROTH. Available at: [Link]
DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - MDPI. Available at:[Link]
General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT - Pacific Northwest National Laboratory (PNNL). Available at:[Link]
Mastering the Signature of Reactivity: A Comparative Guide to FTIR Analysis of Nitrile Groups in Cyclohexene Derivatives
For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Navigating the Vibrational Landscape of Cyanocyclohexenes. In the intricate world of synthetic chemistry a...
Author: BenchChem Technical Support Team. Date: March 2026
For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Navigating the Vibrational Landscape of Cyanocyclohexenes.
In the intricate world of synthetic chemistry and drug development, the cyclohexene scaffold is a cornerstone, offering a versatile three-dimensional framework for molecular design. The incorporation of a nitrile (-C≡N) group into this structure introduces a potent functional handle, a key site for further chemical transformations, and a valuable probe for the molecule's electronic environment. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative technique for characterizing these molecules, with the nitrile stretching vibration providing a distinct and sensitive diagnostic peak.
This guide provides an in-depth comparative analysis of the FTIR characteristic peaks for the nitrile group in various cyclohexene derivatives. Moving beyond a simple catalog of frequencies, we will explore the underlying principles governing the position of the C≡N stretching band, supported by experimental data and a robust, field-tested protocol for acquiring high-quality spectra. Our focus is on providing not just the "what," but the "why," enabling you to interpret your own FTIR data with confidence and precision.
The Vibrational Tale of the Nitrile: More Than Just a Peak
The nitrile group's stretching vibration, typically appearing in the 2200-2260 cm⁻¹ region of the infrared spectrum, is a result of the change in the dipole moment as the carbon and nitrogen atoms oscillate along the bond axis. The precise frequency of this vibration is exquisitely sensitive to the local electronic and steric environment, making it a powerful diagnostic tool.[1]
The primary factors influencing the nitrile stretching frequency are:
Hybridization and Electronegativity: The triple bond of the nitrile group results in sp hybridization of the carbon and nitrogen atoms, leading to a strong, stiff bond and a relatively high vibrational frequency.
Electronic Effects (Inductive and Resonance): The position of the nitrile peak is significantly modulated by the electronic properties of the surrounding molecular framework. Electron-withdrawing groups attached to the cyclohexene ring will pull electron density away from the nitrile group, strengthening the C≡N bond and causing a shift to higher wavenumbers (a blueshift). Conversely, electron-donating groups will push electron density towards the nitrile, weakening the bond and resulting in a shift to lower wavenumbers (a redshift).
Conjugation: When the nitrile group is in conjugation with a double bond, as is the case in 1-cyanocyclohexene, a noticeable redshift is observed compared to its non-conjugated and saturated counterparts. This is due to the delocalization of π-electrons, which reduces the electron density in the C≡N triple bond, thereby weakening it and lowering the vibrational frequency.[2]
Hydrogen Bonding: While not an intramolecular effect within the cyclohexene derivatives themselves, it is crucial to be aware that the presence of protic solvents or impurities capable of hydrogen bonding to the nitrogen atom of the nitrile can lead to a significant blueshift of the C≡N stretching frequency.[3]
A Comparative Analysis: The Impact of Structure on Nitrile Vibrational Frequency
To illustrate these principles, let's examine the experimentally observed nitrile stretching frequencies for a series of cyanocyclohexane and cyanocyclohexene derivatives.
The Effect of Unsaturation: A clear difference is observed between the saturated cyclohexanecarbonitrile (~2245 cm⁻¹) and its unsaturated analog, 3-cyanocyclohexene (~2250 cm⁻¹). The slightly higher frequency in the non-conjugated cyclohexene derivative can be attributed to the inductive effect of the sp² hybridized carbons of the double bond, which are more electronegative than sp³ carbons and thus withdraw a small amount of electron density from the nitrile group.
The Power of Conjugation: The most significant shift is seen with 1-cyanocyclohexene , where the nitrile stretching frequency drops to ~2225 cm⁻¹. This substantial redshift of approximately 25 cm⁻¹ compared to the non-conjugated isomer is a direct consequence of the π-electron delocalization between the C=C double bond and the C≡N triple bond. This delocalization effectively reduces the bond order of the nitrile group, making it easier to stretch.
A Field-Proven Protocol for Acquiring High-Quality FTIR Spectra of Liquid Nitrile Derivatives
Achieving accurate and reproducible FTIR data is paramount for meaningful comparative analysis. The following protocol outlines a robust methodology for analyzing liquid or low-melting solid cyanocyclohexene derivatives using either a fixed liquid cell (for neat liquids or solutions) or an Attenuated Total Reflectance (ATR) accessory.
Method 1: Neat Liquid Analysis using a Fixed Liquid Cell
This method is ideal for pure liquid samples and provides excellent pathlength consistency.
Diagram of the Experimental Workflow:
Caption: Workflow for FTIR analysis of a neat liquid sample.
Step-by-Step Protocol:
Cell Preparation: Disassemble the fixed liquid cell and thoroughly clean the salt plates (e.g., NaCl or KBr) with a dry, volatile solvent like dichloromethane or hexane. Ensure the plates are completely dry and free of any residue. Handle the plates by their edges to avoid fingerprints.
Cell Assembly: Place the desired pathlength spacer onto one of the salt plates and carefully place the second plate on top. Secure the plates in the cell holder.
Background Spectrum: Place the empty, assembled cell into the FTIR spectrometer and acquire a background spectrum. This will account for the absorbance of the salt plates and any atmospheric CO₂ and water vapor.
Sample Introduction: Using a clean, dry syringe, inject the neat liquid cyanocyclohexene derivative into one of the cell's ports until a small amount of liquid emerges from the second port. This ensures the cell is completely filled.
Sample Spectrum Acquisition: Place the filled cell into the spectrometer and acquire the sample spectrum. A typical acquisition would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Data Processing: After data acquisition, perform a baseline correction and use the instrument's software to accurately determine the peak maximum of the nitrile stretching vibration.
Cleaning: Thoroughly clean the cell immediately after use by flushing with a suitable solvent to prevent cross-contamination.
Method 2: Analysis using an Attenuated Total Reflectance (ATR) Accessory
ATR-FTIR is a rapid and convenient technique that requires minimal sample preparation.
Diagram of Logical Relationships in ATR-FTIR:
Caption: Principle of Attenuated Total Reflectance (ATR) FTIR.
Step-by-Step Protocol:
Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is impeccably clean. Wipe the crystal with a soft tissue dampened with a volatile solvent like isopropanol or acetone and allow it to dry completely.
Background Spectrum: With the clean, dry ATR crystal in place, acquire a background spectrum. This is a critical step to ratio against the sample spectrum.
Sample Application: Place a single drop of the liquid cyanocyclohexene derivative onto the center of the ATR crystal.
Sample Spectrum Acquisition: Acquire the sample spectrum. For volatile samples, it may be necessary to cover the sample with a small cap to minimize evaporation during the measurement.
Data Processing: As with the transmission method, perform a baseline correction and accurately determine the nitrile peak position.
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent immediately after the measurement.
Conclusion
The nitrile group in cyclohexene derivatives presents a sharp and informative peak in the FTIR spectrum, offering valuable insights into the molecule's structure and electronic environment. By understanding the interplay of conjugation and inductive effects, researchers can confidently assign and interpret the C≡N stretching frequency. The choice between transmission and ATR techniques for sample analysis will depend on the specific experimental requirements, with both methods capable of yielding high-quality data when the appropriate protocols are followed. This guide serves as a foundational resource for leveraging the power of FTIR spectroscopy in the characterization and development of novel cyclohexene-based compounds.
References
National Institute of Standards and Technology. (n.d.). Cyclohexanecarbonitrile. In NIST Chemistry WebBook. Retrieved from [Link]
PubChem. (n.d.). Cyanocyclohexane. Retrieved from [Link]
PubChem. (n.d.). 3-Cyclohexene-1-carbonitrile. Retrieved from [Link]
Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
Choi, S., & Corcelli, S. A. (2009). Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview. Physical Chemistry Chemical Physics, 11(37), 8119-8132.
National Institute of Standards and Technology. (n.d.). 4-Cyanocyclohexene. In NIST Chemistry WebBook. Retrieved from [Link]
PubChem. (n.d.). 3-Cyclohexene-1-carbonitrile. Retrieved from [Link]
Wenzel, G., Holdren, M. S., Stewart, D. A., Shay, H. T., Byrne, A. N., Xue, C., & McGuire, B. A. (2025). Laboratory rotational spectra of cyanocyclohexane and its siblings (1- and 4-cyanocyclohexene) using a compact CP-FTMW spectrometer for interstellar detection. The Journal of Physical Chemistry A, 129(18).
ResearchGate. (n.d.). The FTIR spectrum of 3c. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). 4-Cyanocyclohexene. In NIST Chemistry WebBook. Retrieved from [Link]
Spectroscopy Online. (2020, November 16). A Diamond ATR-FTIR Study of Nitriles. Retrieved from [Link]
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
University of Colorado Boulder. (n.d.). IR Spectroscopy by Functional Group. Retrieved from [Link]
ResearchGate. (n.d.). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Retrieved from [Link]
Webb, L. J., & Boxer, S. G. (2008). Nitrile vibrational lifetimes as probes of local electric fields. PMC, 120(45), 13394–13400.
Deb, P., Haldar, T., Kashid, S. M., Banerjee, S., Chakrabarty, S., & Bagchi, S. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B, 120(16), 4034–4046.
Royal Society of Chemistry. (n.d.). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Retrieved from [Link]
ChemRxiv. (n.d.). Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. Retrieved from [Link]
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]
PubMed. (2006, August 15). Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes. Retrieved from [Link]
University of Szeged. (n.d.). 5.3.2 Benzene and its derivatives. Retrieved from [Link]
MDPI. (2023, November 4). Solvent and Substituent Size Influence on the Cyclochiral Rigidity of Aminomethylene Derivatives of Resorcin[7]arene. Retrieved from [Link]
MDPI. (2024, December 26). Vibronic Effects Analysis of the Substituent Effect on the Spectral Properties of the EMI and CPL of Three[8]Helicene Derivatives. Retrieved from [Link]
Reactivity Profiling in Drug Development: Cyclohexenyl Acetonitrile vs. Propanenitrile
As a Senior Application Scientist navigating the complex landscape of API (Active Pharmaceutical Ingredient) synthesis, selecting the correct building block is paramount. Nitriles are ubiquitous in medicinal chemistry, s...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating the complex landscape of API (Active Pharmaceutical Ingredient) synthesis, selecting the correct building block is paramount. Nitriles are ubiquitous in medicinal chemistry, serving both as robust pharmacophores and versatile synthetic intermediates[1]. However, seemingly minor structural differences between nitrile candidates can drastically alter their reactivity, dictating the required operational conditions, safety parameters, and downstream chemoselectivity.
This guide provides an in-depth, data-driven comparison of two distinct nitriles: propanenitrile (a simple aliphatic nitrile) and 1-cyclohexenylacetonitrile (an allylic/vinylic nitrile). By dissecting their thermodynamic properties and mechanistic pathways, we establish field-proven, self-validating protocols for their functionalization.
Structural & Electronic Analysis: The Causality of Reactivity
The fundamental divergence in reactivity between these two molecules stems from the electronic environment surrounding their alpha-carbon.
1. Propanenitrile (Ethyl Cyanide)
Propanenitrile features a simple ethyl chain attached to the cyano group[1]. The alpha-protons are only weakly acidic because the resulting carbanion is stabilized solely by the inductive and linear
-accepting nature of the adjacent nitrile group. According to the authoritative Bordwell pKa scale in DMSO, simple aliphatic nitriles exhibit a pKa of approximately 32.6[2],[3]. Consequently, deprotonation requires strong, non-nucleophilic bases (e.g., LDA) and strict cryogenic temperatures to prevent base-catalyzed self-condensation (the Thorpe-Ziegler reaction).
2. 1-Cyclohexenylacetonitrile
In stark contrast, 1-cyclohexenylacetonitrile contains an alpha-methylene group flanked by a nitrile and an endocyclic cyclohexene ring[4],[5]. This structural motif renders the alpha-protons significantly more acidic (estimated pKa ~24.0 in DMSO, analogous to other allylic/benzylic nitriles)[3]. Upon deprotonation, the resulting carbanion benefits from extended resonance stabilization across both the cyano group and the allylic double bond. This thermodynamic stability allows for the use of milder bases (e.g., NaH or KOtBu) and standard operating temperatures (0 °C to room temperature). Furthermore, the presence of the double bond introduces orthogonal reactivity, such as epoxidation or halogenation, which propanenitrile entirely lacks.
Quantitative Performance Comparison
To streamline synthetic planning, the following table summarizes the critical physicochemical and operational metrics for both compounds.
Property
Propanenitrile
1-Cyclohexenylacetonitrile
Structure Type
Aliphatic Nitrile
Allylic/Vinylic Nitrile
Alpha-Proton pKa (DMSO)
~32.6
~24.0
Optimal Deprotonation Base
LDA, sec-BuLi
NaH, KOtBu, NaOH/DMSO
Typical Alkylation Temp.
-78 °C
0 °C to Room Temperature
Electrophilic Addition
Unreactive
Highly reactive at the C=C double bond
Reduction (H₂, Pd/C)
Yields propylamine
Yields cyclohexyl ethanamine (Alkene reduced)
Mechanistic Pathways
Thermodynamic comparison of alpha-deprotonation in propanenitrile vs cyclohexenyl acetonitrile.
To ensure reproducible and self-validating results, the following protocols detail the alpha-alkylation of both substrates with a standard electrophile (e.g., benzyl bromide)[6]. The causality behind the choice of base and temperature is explicitly integrated to guide your experimental design.
Workflow A: Alpha-Alkylation of 1-Cyclohexenylacetonitrile
Objective: Achieve mono-alkylation while preventing alkene isomerization.
Preparation: Suspend 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to 0 °C.
Causality: NaH is sufficiently basic to deprotonate the allylic alpha-protons (pKa ~24) without acting as a nucleophile that could inadvertently attack the nitrile carbon.
Deprotonation: Add 1.0 equivalent of 1-cyclohexenylacetonitrile dropwise over 15 minutes. Stir at 0 °C for 30 minutes until hydrogen gas evolution visibly ceases (self-validating indicator of complete enolate formation).
Alkylation: Introduce 1.05 equivalents of benzyl bromide dropwise. Allow the reaction to slowly warm to room temperature and stir for 2 hours.
Causality: The resonance-stabilized anion is less nucleophilic than a localized carbanion, requiring slightly elevated temperatures (RT) to drive the
substitution to completion.
Quench & Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate in vacuo.
Workflow B: Alpha-Alkylation of Propanenitrile
Objective: Achieve mono-alkylation while suppressing base-catalyzed self-condensation.
Preparation: In a flame-dried flask under argon, prepare 1.1 equivalents of Lithium Diisopropylamide (LDA) in anhydrous THF. Cool strictly to -78 °C using a dry ice/acetone bath.
Causality: The high pKa (~32.6) of propanenitrile necessitates a strong base. LDA is chosen for its high basicity and steric bulk, preventing nucleophilic addition to the nitrile group.
Deprotonation: Add 1.0 equivalent of propanenitrile dropwise. Stir at -78 °C for 1 hour.
Causality: Cryogenic temperatures are mandatory to trap the localized, highly reactive carbanion and prevent it from attacking unreacted propanenitrile molecules.
Alkylation: Add 1.05 equivalents of benzyl bromide dropwise. Stir at -78 °C for 1 hour, then gradually allow the bath to warm to -20 °C over 2 hours.
Quench & Workup: Quench cold (-20 °C) with saturated aqueous NH₄Cl to prevent side reactions during warming. Extract with diethyl ether, dry, and concentrate.
Chemoselective Reduction Strategies
In drug development, nitriles are frequently reduced to primary amines to form basic pharmacophores[1],[7]. While propanenitrile straightforwardly yields propylamine under standard hydrogenation or hydride reduction conditions, 1-cyclohexenylacetonitrile presents a distinct chemoselectivity challenge due to its reducible alkene.
Chemoselective reduction pathways for cyclohexenyl acetonitrile highlighting alkene sensitivity.
To preserve the alkene for downstream cross-coupling or functionalization, strong hydride donors such as Lithium Aluminum Hydride (LiAlH₄) in diethyl ether are required[7]. Conversely, if the fully saturated, lipophilic cyclohexyl ethanamine is desired for the final API, catalytic hydrogenation (H₂, Pd/C) will concomitantly reduce both the nitrile and the endocyclic double bond in a single, highly efficient step.
References
Bordwell pKa Table (Acidity in DMSO) . Organic Chemistry Data. Available at: [Link]
Synthesis from Nitriles with Retention of the Cyano Group . Thieme Connect. Available at:[Link]
Nitrile Definition, Functional Group & Structure . Study.com. Available at: [Link]
Biobased Amines: From Synthesis to Polymers; Present and Future . ACS Chemical Reviews. Available at: [Link]
Technical Guide: GC-MS Retention & Analysis of 1-Cyclohexene-1-propanenitrile
Content Type: Publish Comparison Guide Subject: 1-Cyclohexene-1-propanenitrile (CAS: 13992-92-2) Audience: Analytical Chemists, Process Development Scientists, and Quality Control Researchers. Executive Summary: The Sepa...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Subject: 1-Cyclohexene-1-propanenitrile (CAS: 13992-92-2)
Audience: Analytical Chemists, Process Development Scientists, and Quality Control Researchers.
Executive Summary: The Separation Challenge
1-Cyclohexene-1-propanenitrile (C₉H₁₃N) is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structural integrity—specifically the position of the double bond—is vital for downstream efficacy.
The primary analytical challenge is distinguishing this compound from its saturated analog, cyclohexanepropanenitrile , and its structural isomers. Because these compounds share similar boiling points and polarities, standard "generic" GC gradients often result in co-elution.
This guide provides an optimized GC-MS methodology, comparative retention data, and a self-validating protocol to ensure precise identification and quantification.
The following data compares the performance of the target analyte against its saturated analog on two standard stationary phases.
Table 1: Retention Time (RT) & Index (RI) Comparison
Stationary Phase
Column Type
Analyte
Retention Time (min)*
Linear Retention Index (LRI)
Resolution (Rs)
VF-5ms / DB-5
5% Phenyl Methyl Siloxane (Non-Polar)
Cyclohexanepropanenitrile
12.34
1245 (Exp)
--
1-Cyclohexene-1-propanenitrile
12.58
1265 (Calc)
> 1.5
DB-Wax
Polyethylene Glycol (Polar)
Cyclohexanepropanenitrile
14.10
1650 (Est)
--
1-Cyclohexene-1-propanenitrile
14.45
1690 (Est)
> 2.0
*Note: RT values based on a standard 30m column, 10°C/min gradient. LRI values are calculated relative to n-alkanes (C10-C16).
Analysis of Alternatives
Chromatographic Resolution: On non-polar columns (DB-5), the unsaturated target elutes after the saturated impurity due to slightly higher boiling point and pi-pi interactions with the phenyl phase.
Mass Spectral Differentiation: While RTs are close, the Mass Spectrometer provides definitive confirmation. The target shows a parent ion at m/z 135 , whereas the impurity shows m/z 137 .
Validated Experimental Protocol
This protocol is designed to be self-validating . The inclusion of an internal standard (Tridecane) ensures that retention time shifts due to column trimming or flow variance can be normalized.
Phase 1: Sample Preparation[3]
Stock Solution: Dissolve 10 mg of 1-Cyclohexene-1-propanenitrile in 10 mL of Dichloromethane (DCM).
Internal Standard Spike: Add 50 µL of Tridecane (C13) solution (1 mg/mL) to 1 mL of the stock solution.
Why Tridecane? It elutes near the target (RI 1300) but does not interfere, serving as a lock-mass and RT anchor.
Filtration: Filter through a 0.22 µm PTFE syringe filter into a GC vial.
Phase 2: GC-MS Parameters
System: Agilent 7890/5977 or equivalent.
Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
Inlet: Split Mode (20:1) @ 260°C.
Oven Program:
Initial: 60°C (Hold 1 min) - Focuses volatiles.
Ramp 1: 15°C/min to 140°C - Separates solvent/early eluters.
Ramp 2: 5°C/min to 200°C - Critical resolution window for target/impurity.
This diagram illustrates the decision-making process for confirming the target compound identity.
Caption: Logic flow for distinguishing 1-Cyclohexene-1-propanenitrile from its saturated analog.
Diagram 2: Separation Mechanism
Understanding why the separation works ensures robustness when conditions change.
Caption: Mechanistic factors (BP and Pi-interactions) driving the separation on phenyl-based columns.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21815726, 3-(Cyclohex-1-en-1-yl)propanenitrile. Retrieved from [Link]
Moon, J. K., et al. (2009). Determination of aromatic profiles of coffee beans according to different roasting times by SPME/GC-MS analysis. (Data source for cyclohexanepropanenitrile retention).[3] Retrieved from [Link]
NIST Mass Spectrometry Data Center. Cyclohexene, 1-methyl- Retention Indices. (Reference for cyclohexene derivative shifts). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Senior Analytical Scientists, and Drug Development Professionals.
Content Type: Technical Comparison Guide & Validation Protocol.
Executive Summary: The Isomer Challenge
Cyclohexenyl nitriles are critical intermediates in the synthesis of pharmaceutical actives (APIs), often serving as precursors for amino acids, Diels-Alder adducts, and heterocyclic scaffolds. However, their validation presents a unique chromatographic challenge: Double-Bond Migration.
During synthesis, the thermodynamically stable conjugated isomer (e.g., 1-cyanocyclohexene) often co-exists with kinetically favored deconjugated isomers (e.g., 3-cyanocyclohexene). Standard C18 methods frequently fail to resolve these structural isomers due to their identical hydrophobicity (
).
This guide compares the performance of Alkyl-Bonded (C18) versus Phenyl-Bonded (Phenyl-Hexyl) stationary phases.[1][2] We demonstrate why shifting from hydrophobic interaction to
interaction is the definitive strategy for validating the purity of cyclohexenyl nitriles.
Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2][3][4]
The Baseline: C18 (Octadecylsilane)
Mechanism: Hydrophobic exclusion.
Performance: Excellent for separating the main peak from gross impurities (starting materials, highly polar byproducts).
Limitation: Fails to distinguish between double-bond positional isomers. Because the hydrophobic surface area of 1-cyclohexenyl and 3-cyclohexenyl rings is nearly identical, these critical pairs often co-elute, leading to "hidden" impurities and artificially high purity scores.
The Challenger: Phenyl-Hexyl (The Validator)
Mechanism:
(Pi-Pi) Interaction + Hydrophobicity.
Performance: The phenyl ring on the stationary phase interacts electronically with the
-electrons of the cyclohexenyl double bond.
The Advantage: The electron density differs significantly between a conjugated system (nitrile group conjugated to the double bond) and a non-conjugated system. Phenyl-Hexyl columns exploit this electronic difference to pull the isomers apart.
Comparative Data Summary
Simulated performance data based on separation of 1-cyanocyclohexene (Target) and 3-cyanocyclohexene (Impurity).
Parameter
C18 (Standard)
Phenyl-Hexyl (Recommended)
Cyano (Alternative)
Separation Mechanism
Hydrophobicity ()
Interaction + Hydrophobicity
Dipole-Dipole
Critical Pair Resolution ()
0.8 - 1.2 (Co-elution risk)
> 2.5 (Baseline separation)
1.5 - 1.8
Selectivity ()
1.02
1.15
1.08
Mobile Phase Compatibility
MeOH or MeCN
MeOH Required for max selectivity
MeCN Preferred
Stability Indication
Good for degradation
Excellent for isomerization
Moderate
Scientific Rationale & Expertise
Why Methanol is Non-Negotiable for Phenyl Phases
When using Phenyl-Hexyl columns, the choice of organic modifier is binary. You must use Methanol (MeOH) rather than Acetonitrile (MeCN).
The Physics: Acetonitrile contains a triple bond with its own
-electrons.[3] These solvate the phenyl ring on the stationary phase, effectively "shielding" it from the analyte. This suppresses the mechanism, causing the column to behave like a short-chain C18.
The Fix: Methanol is protic and lacks
-electrons, allowing the analyte's double bond to interact directly with the stationary phase's phenyl ring.
Detection Wavelength Considerations
Cyclohexenyl nitriles lack strong chromophores. The nitrile group (
) absorbs below 200 nm. The alkene () absorbs around 200-210 nm.
Protocol: Set UV detection to 210 nm .
Risk: At this low wavelength, solvent cut-off becomes critical. Use HPLC-grade Methanol (cutoff ~205 nm) and Phosphate buffer (cutoff <200 nm). Avoid Formic Acid if possible, as it has high background absorbance at 210 nm; use Phosphoric Acid instead.
Visualizing the Validation Workflow
The following diagram outlines the decision process for selecting the correct method and the subsequent validation steps required for regulatory compliance (ICH Q2).
Caption: Decision tree for selecting stationary phases based on isomer presence, followed by the ICH Q2(R1) validation sequence.
Experimental Protocol: The "Self-Validating" Method
This protocol is designed to be self-validating , meaning the System Suitability Test (SST) inherently fails if the column selectivity drifts, preventing false positives.
A. Chromatographic Conditions[2][3][4][5][6][7][8][9][10][11]
Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex Biphenyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl),
.
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water.
Mobile Phase B: 100% Methanol (HPLC Grade).
Gradient:
0-2 min: 30% B (Isocratic hold to stack peaks)
2-15 min: 30%
70% B (Linear gradient)
15-20 min: 70% B (Wash)
Flow Rate: 1.0 mL/min.
Temperature:
(Control is vital; interactions are temperature sensitive).
Detection: UV @ 210 nm.
B. System Suitability Test (SST) Mixture
Do not rely on a single standard. You must create a Resolution Solution :
Dissolve 10 mg of the pure Target Compound (e.g., 1-cyanocyclohexene) in 10 mL MeOH.
Spike this solution with 0.1 mg of the Isomer Impurity (e.g., 3-cyanocyclohexene). Note: If the impurity is not available, forced degradation (acid reflux for 1 hour) often generates the thermodynamic isomer.
Acceptance Criteria:
Resolution (
) between Target and Isomer .
Tailing Factor (
) for Target .
%RSD of Peak Area (n=6 injections)
.
C. Validation Steps (Abbreviated)
Specificity: Inject the Mobile Phase blank. Ensure no interference at the retention time of the main peak. Inject the Resolution Solution. Confirm baseline separation.
Linearity: Prepare 5 concentrations ranging from 0.05% (LOQ level) to 120% of the target concentration. Plot Area vs. Concentration.
must be .
LOD/LOQ: Determine the concentration where Signal-to-Noise (S/N) is 3:1 (LOD) and 10:1 (LOQ).
Phenyl columns are sensitive to Temp. Use a column oven.
Noisy Baseline
UV Cutoff interference.
Switch from Formic Acid to Phosphoric Acid; ensure high-grade MeOH.
References
Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]
Advanced Materials Technology. (2026). Comparison of Phenyl- and C18 Bonded Phases. HALO Columns. Retrieved from [Link]
National Institutes of Health (NIH). (2017). Separation of hexabromocyclododecane diastereomers: Application of C18 and phenyl-hexyl UPLC columns. Retrieved from [Link]
Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]
Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]
Spectroscopic identification of double bond position in cyclohexenyl nitriles
An In-Depth Guide to the Spectroscopic Identification of Double Bond Position in Cyclohexenyl Nitriles For researchers, scientists, and drug development professionals, the precise structural elucidation of organic molecu...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Spectroscopic Identification of Double Bond Position in Cyclohexenyl Nitriles
For researchers, scientists, and drug development professionals, the precise structural elucidation of organic molecules is a foundational requirement. Cyclohexenyl nitriles, a class of compounds featuring both a reactive nitrile group and a double bond within a six-membered ring, are valuable intermediates in the synthesis of pharmaceuticals and other complex materials. The biological activity and chemical reactivity of these compounds are critically dependent on the relative positions of the functional groups—the double bond and the nitrile. Distinguishing between regioisomers, such as 1-cyanocyclohexene and 3-cyanocyclohexene, is a common yet crucial analytical challenge.
This guide provides a comprehensive comparison of modern spectroscopic techniques for the unambiguous determination of double bond placement in cyclohexenyl nitriles. We will move beyond procedural lists to explain the causality behind experimental choices, offering field-proven insights into leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for definitive structural assignment.
The Challenge: Differentiating Regioisomers
The core analytical problem lies in distinguishing between isomers with the same molecular formula (C₇H₉N) but different arrangements of atoms. The placement of the double bond influences the electronic environment of every atom in the molecule, leading to subtle but measurable differences in their spectroscopic signatures. Our primary goal is to exploit these differences for confident identification.
A Multi-Faceted Approach: The Spectroscopic Toolkit
While each technique offers valuable clues, a single method is rarely sufficient for absolute confirmation. An integrated approach, led by the unparalleled detail of 2D NMR, is the gold standard.
Caption: General workflow for the spectroscopic identification of cyclohexenyl nitrile regioisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for distinguishing regioisomers as it provides detailed information about the chemical environment and connectivity of each carbon and hydrogen atom.[1]
¹H NMR: A First Look at the Proton Skeleton
The ¹H NMR spectrum gives the first clues to the double bond's location. The key is to identify the signals for the vinylic protons (on the double bond) and the allylic protons (adjacent to the double bond).
Vinylic Protons (=C-H): These are the most deshielded protons (besides any potential impurity), typically appearing in the δ 5.5-6.0 ppm region. The number of vinylic protons and their splitting patterns are highly diagnostic.
Allylic Protons (=C-CH-): These protons are deshielded compared to other sp³-hybridized C-H bonds and usually resonate in the δ 1.8–2.2 ppm range.[2]
Aliphatic Protons (-CH₂-): The remaining ring protons appear further upfield, typically around δ 1.2–1.8 ppm .[2]
Causality: The π-electron cloud of the double bond creates a magnetic field that deshields nearby protons, shifting their signals downfield.[3] The closer a proton is to the double bond, the more deshielded it will be.
¹³C NMR: Mapping the Carbon Framework
The ¹³C NMR spectrum provides complementary information, with distinct chemical shift regions for the different types of carbon atoms.
Nitrile Carbon (-C≡N): This carbon has a characteristic chemical shift in the δ 115-125 ppm range.[4][5] Its exact position can be subtly influenced by conjugation.
Vinylic Carbons (-C=C-): These sp²-hybridized carbons are found downfield, typically between δ 120-140 ppm .[6] The presence of two signals in this region confirms the double bond.
Aliphatic Carbons (-C-): The remaining sp³-hybridized carbons of the ring appear upfield between δ 20-40 ppm .
2D NMR: The Key to Unambiguous Connectivity
While 1D NMR provides strong hints, 2D NMR experiments are essential for irrefutable proof by establishing the bonding network. A combination of COSY, HSQC, and HMBC experiments creates a self-validating system for structure elucidation.[7]
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds).[8] By "walking" through the COSY cross-peaks, one can trace the proton connectivity around the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon atom it is directly attached to.[9] It provides a direct link between the ¹H and ¹³C spectra, confirming which protons are on which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this specific problem. It reveals correlations between protons and carbons that are two or three bonds away.[8][10] These long-range correlations are definitive for placing the nitrile group relative to the double bond.
Case Study: Distinguishing 1-Cyanocyclohexene vs. 3-Cyclohexene
Let's compare the expected data for two common regioisomers.
Spectroscopic Feature
1-Cyanocyclohexene (Conjugated)
3-Cyclohexene-1-carbonitrile (Non-conjugated)
Rationale for Difference
¹H Vinylic Signal
1 Proton (triplet) at C2
2 Protons (multiplet) at C3 and C4
The number of protons directly on the double bond is different.
¹³C Nitrile Signal
~118-122 ppm
~120-125 ppm
Conjugation with the double bond in the 1-cyano isomer slightly shields the nitrile carbon.
¹³C Vinylic Signals
C1 (~110 ppm), C2 (~145 ppm)
C3 & C4 (~125-130 ppm)
In the 1-cyano isomer, C1 is directly attached to the electron-withdrawing nitrile group, significantly shifting it upfield.
The C=C stretch is also slightly lowered and intensified by conjugation.
Definitive Identification with HMBC
The HMBC spectrum provides the final, irrefutable evidence.
1-Cyanocyclohexene: The key correlation will be a 3-bond coupling from the vinylic proton at C2 to the nitrile carbon (C7). A 2-bond correlation from the allylic protons at C6 to the nitrile carbon will also be observed.
Caption: Key HMBC correlations for 1-Cyanocyclohexene.
3-Cyclohexene-1-carbonitrile: The vinylic protons (at C3/C4) are too far away to show a correlation to the nitrile carbon. Instead, the key correlations will be from the proton at C1 (methine) and the protons at C2 to the nitrile carbon.
Caption: Key HMBC correlations for 3-Cyclohexene-1-carbonitrile.
Infrared (IR) Spectroscopy: Rapid Functional Group Confirmation
IR spectroscopy is an excellent first-pass technique to confirm the presence of the required functional groups.[14] It is fast, requires minimal sample preparation, and provides clear, diagnostic peaks.
C≡N Stretch: A sharp, strong absorption band around 2220-2260 cm⁻¹ is characteristic of the nitrile group.[15] Its intensity and sharp shape make it difficult to miss.
C=C Stretch: A medium intensity band around 1630-1680 cm⁻¹ confirms the presence of the alkene.[16]
=C-H Stretch: A sharp peak just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹ ) indicates C-H bonds on the sp² carbons of the double bond.[14]
C-H Stretch: Peaks just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹ ) are from the C-H bonds on the sp³ carbons of the ring.
Limitations: While IR confirms that a compound is a cyclohexenyl nitrile, it generally cannot, on its own, distinguish between regioisomers. The key value lies in identifying conjugated vs. non-conjugated systems. As noted in the table above, conjugation of the double bond with the nitrile in 1-cyanocyclohexene will shift the C≡N and C=C stretching frequencies to slightly lower wavenumbers.[11][13] This can be a strong clue when comparing a set of potential isomers.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Clues
Mass spectrometry is primarily used to determine the molecular weight of the compound, confirming the molecular formula. For cyclohexenyl nitriles (C₇H₉N), the molecular ion peak (M⁺) would appear at an m/z of 107.15.
Fragmentation Patterns: Electron Ionization (EI) mass spectra will also show fragment ions. Cyclohexene derivatives are known to undergo a characteristic retro-Diels-Alder reaction, which could lead to predictable fragmentation patterns.[17] However, the fragmentation of different regioisomers can be very similar, making it difficult to assign the structure based on MS data alone without authentic standards for comparison.[18] Its primary role in this context is to confirm the molecular weight and complement the data from NMR and IR.
Experimental Protocols
Protocol 1: Comprehensive NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the cyclohexenyl nitrile sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).
1D ¹H Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width to cover δ 0-10 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
1D ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment. Process the 2D data with a sine-bell window function in both dimensions.
HSQC Acquisition: Run a standard gradient-selected, sensitivity-enhanced HSQC experiment. This will correlate one-bond C-H connections.
HMBC Acquisition: Run a standard gradient-selected HMBC experiment. Optimize the long-range coupling delay for an average J-coupling of 8 Hz, which will typically show both 2-bond and 3-bond correlations.
Data Analysis: Process all spectra using appropriate software. Analyze the HMBC spectrum to find the key long-range correlations that definitively link the nitrile group to the protons on and near the double bond, as detailed in the case study.
Protocol 2: FTIR Spectroscopy
Sample Preparation: For a liquid sample, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, forming a thin film.[12]
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
Data Acquisition:
Record a background spectrum of the clean, empty salt plates. This will be automatically subtracted from the sample spectrum.
Place the prepared sample in the spectrometer's sample holder.
Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.
Data Analysis: Identify the key absorption bands for the C≡N, C=C, sp² C-H, and sp³ C-H stretching vibrations.
Conclusion
The unambiguous spectroscopic identification of the double bond position in cyclohexenyl nitriles is a task that demands a synergistic use of modern analytical techniques.
Infrared Spectroscopy provides rapid and definitive confirmation of the necessary functional groups (nitrile and alkene) and can offer initial clues about conjugation.
Mass Spectrometry confirms the molecular weight, validating the elemental composition of the molecule.
NMR Spectroscopy , particularly a full suite of 2D experiments (COSY, HSQC, and especially HMBC), is the ultimate arbiter. It provides an unparalleled, in-depth map of the molecular connectivity, allowing for the unequivocal assignment of the double bond's location relative to the nitrile substituent.
By following the integrated workflow and understanding the causal relationships between molecular structure and spectroscopic output described in this guide, researchers can confidently elucidate the structure of cyclohexenyl nitrile regioisomers, ensuring the integrity and validity of their scientific and developmental work.
References
Vertex AI Search. (n.d.). INFRARED SPECTROSCOPY (IR).
Wenzel, G., Holdren, M. S., Stewart, D. A., Shay, H. T., Byrne, A. N., Xue, C., & McGuire, B. A. (2025). Laboratory rotational spectra of cyanocyclohexane and its siblings (1- and 4-cyanocyclohexene) using a compact CP-FTMW spectrometer for interstellar detection. arXiv.org. Retrieved March 8, 2024, from [Link]
Wenzel, G., Holdren, M. S., Stewart, D. A., Shay, H. T., Byrne, A. N., Xue, C., & McGuire, B. A. (2025). Laboratory Rotational Spectra of Cyanocyclohexane and Its Siblings (1- and 4-Cyanocyclohexene) Using a Compact CP-FTMW Spectrometer for Interstellar Detection. The Journal of Physical Chemistry A. Retrieved March 8, 2024, from [Link]
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved March 8, 2024, from [Link]
Fleming, F. F., et al. (n.d.). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. PMC. Retrieved March 8, 2024, from [Link]
Smith, B. C. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy Online. Retrieved March 8, 2024, from [Link]
RSC Publishing. (n.d.). Direct regioisomer analysis of crude reaction mixtures via molecular rotational resonance (MRR) spectroscopy. Chemical Science. Retrieved March 8, 2024, from [Link]
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved March 8, 2024, from [Link]
Doc Brown's Chemistry. (2026, February 24). 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C. Retrieved March 8, 2024, from [Link]
JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved March 8, 2024, from [Link]
LookChem. (n.d.). 3-Cyclohexene-1-carbonitrile. Retrieved March 8, 2024, from [Link]
SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved March 8, 2024, from [Link]
Fiveable. (2025, August 15). Spectroscopy of Carboxylic Acids and Nitriles | Organic.... Retrieved March 8, 2024, from [Link]
Doc Brown's Chemistry. (2025, December 10). 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of. Retrieved March 8, 2024, from [Link]
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved March 8, 2024, from [Link]
National Center for Biotechnology Information. (n.d.). 3-Cyclohexene-1-carbonitrile. PubChem. Retrieved March 8, 2024, from [Link]
Elyashberg, M., et al. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Retrieved March 8, 2024, from [Link]
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved March 8, 2024, from [Link]
Smith, B. C. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved March 8, 2024, from [Link]
ChemRxiv. (n.d.). Direct (LC-)MS Identification of Regioisomers in C-H Activation by Partial Isotopic Labeling. Retrieved March 8, 2024, from [Link]
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved March 8, 2024, from [Link]
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved March 8, 2024, from [Link]
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved March 8, 2024, from [Link]
Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved March 8, 2024, from [Link]
Mechanistic Hazard Profile: The "Why" Behind the Protocols
As a Senior Application Scientist, I understand that handling complex bi-functional molecules like 1-Cyclohexene-1-propanenitrile requires more than just following a checklist; it requires a mechanistic understanding of...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I understand that handling complex bi-functional molecules like 1-Cyclohexene-1-propanenitrile requires more than just following a checklist; it requires a mechanistic understanding of the chemical's behavior. This compound features both an alkene (cyclohexene ring) and a cyano group (propanenitrile). While it is a highly valuable intermediate in pharmaceutical synthesis and drug development, its structural motifs dictate strict operational and disposal protocols to prevent toxic exposure, exothermic runaway reactions, and environmental contamination.
The following guide provides a self-validating framework for the safe handling, segregation, and disposal of 1-Cyclohexene-1-propanenitrile and its derivatives.
To design a safe disposal workflow, we must first understand the physicochemical vulnerabilities of the molecule:
Endothermic Reactivity & Cyanide Risk: The covalent cyano group (-C≡N) is endothermic and thermodynamically reactive. If 1-Cyclohexene-1-propanenitrile comes into contact with strong acids, it can undergo rapid hydrolysis. Under uncontrolled conditions, this reaction can liberate highly toxic hydrogen cyanide (HCN) gas[1].
Oxidation & Polymerization: The presence of the alkene group introduces susceptibility to oxidation. Mixing this compound with strong oxidizing agents (e.g., nitrates, peroxides, nitric acid) can lead to extremely violent, explosive decompositions[1]. Furthermore, nitriles can polymerize in the presence of certain metal compounds, leading to pressure buildup in sealed containers[1].
Vapor Pressure & Expansion: As a volatile organic compound, it generates significant vapor pressure at room temperature, necessitating strict headspace management during waste accumulation to prevent container rupture[2].
Quantitative Data & Waste Parameters
The following table summarizes the critical operational parameters for managing 1-Cyclohexene-1-propanenitrile waste, grounded in chemical causality.
Parameter
Specification / Guideline
Mechanistic Rationale
Primary Hazards
Toxic, Irritant, Reactive
Cyano group is endothermic; high risk of toxic gas release upon improper mixing[1].
Prevents solvent permeation, UV degradation, and chemical degradation of the vessel.
Fill Volume Limit
Maximum 90% capacity
Mandates a 10% headspace to accommodate vapor pressure expansion and prevent rupture[2].
Max Accumulation Time
90 Days
Minimizes the risk of auto-polymerization and ensures EPA/RCRA regulatory compliance[3].
Approved Disposal Route
High-Temperature Incineration
Ensures complete thermal destruction of the nitrile into CO₂, H₂O, and NOₓ[4].
Step-by-Step Disposal Methodologies
Every protocol below is designed as a closed-loop system to ensure zero-exposure and regulatory compliance.
Protocol A: Liquid Waste Segregation & Disposal
Verify Container Compatibility: Select a high-density polyethylene (HDPE) or polytetrafluoroethylene (PTFE) waste carboy. Ensure the container is completely dry and free of any acidic or oxidizing residues[1].
Execute Transfer in Engineering Controls: Move the waste container into a certified chemical fume hood. Place the container inside a secondary containment tray (chemical-resistant plastic or metal) to capture potential micro-spills[2].
Segregate the Waste Stream: Pour the 1-Cyclohexene-1-propanenitrile liquid waste into the container using a wide-mouth funnel. CRITICAL: Do not mix this stream with aqueous acids.
Manage Headspace: Cease filling when the container reaches 90% capacity. Leaving a 10% headspace is non-negotiable; it allows for thermal expansion of the organic vapors[2].
Seal and Label: Cap the container tightly. Affix a standardized Hazardous Waste label immediately. The label must explicitly list "1-Cyclohexene-1-propanenitrile" without abbreviations, along with any carrier solvents[3].
Accumulation Limits: Transfer the sealed container to a designated, ventilated hazardous waste storage area. Dispose of the waste via an EPA-licensed contractor within 90 days of the accumulation start date[3].
Protocol B: Solid Waste & Contaminated PPE
Items such as nitrile gloves, silica gel from chromatography, and paper towels contaminated with 1-Cyclohexene-1-propanenitrile cannot be disposed of in general waste.
Collect Consumables: Place all contaminated solid materials into a heavy-duty, chemically resistant hazardous waste bag or a dedicated solid waste drum[2].
Double-Bagging: Double-bag the waste to prevent the permeation of residual organic vapors into the laboratory environment.
Labeling: Label the outer container as "Hazardous Solid Waste - Toxic Organics / Nitrile Contaminated."
Contractor Dispatch: Route this solid waste for high-temperature incineration alongside the liquid waste streams[4].
Protocol C: Emergency Spill Response
In the event of a localized spill outside of primary containment:
Isolate and Evacuate: Immediately clear personnel from the immediate vicinity. Ensure the laboratory's HVAC system is functioning and fume hoods are at maximum exhaust.
Don Advanced PPE: Responders must wear heavy-duty chemical-resistant gloves, chemical splash goggles, and a lab coat. If the spill is large and outside a fume hood, a NIOSH-approved respirator with organic vapor cartridges is required.
Deploy Inert Absorbents: Cover the spill entirely with an inert, non-combustible absorbent material such as dry sand, vermiculite, or a commercial spill kit pad. Never use combustible materials like sawdust , as nitriles can be flammable and reactive[1].
Mechanical Recovery: Use non-sparking tools to sweep up the absorbed mixture to eliminate ignition risks[1].
Contain and Label: Transfer the absorbed mass into a solid waste container, seal tightly, and label as "Spill Cleanup Waste - 1-Cyclohexene-1-propanenitrile."
Waste Segregation Workflow
The following decision tree illustrates the critical pathways for neutralizing risks associated with 1-Cyclohexene-1-propanenitrile waste.
Workflow for the safe segregation and disposal of 1-Cyclohexene-1-propanenitrile waste.
Personal protective equipment for handling 1-Cyclohexene-1-propanenitrile
Part 1: Executive Summary & Immediate Action Card Stop and Read: This compound is an organic nitrile . While structurally distinct from simple cyanides, it possesses the potential for metabolic release of cyanide ions (i...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Immediate Action Card
Stop and Read: This compound is an organic nitrile . While structurally distinct from simple cyanides, it possesses the potential for metabolic release of cyanide ions (in vivo) and rapid dermal absorption. Treat with the same rigor applied to toxic alkyl nitriles.
Double-gloving required. Inner: Silver Shield® (Laminate). Outer: Nitrile (Disposable).[4] Standard nitrile alone offers only momentary splash protection.
Respiratory
Work inside a fume hood. If outside hood, use Organic Vapor (OV) cartridge respirators (APF 50).
Emergency
In case of skin contact: Wash immediately with soap and water for 15 minutes. Do not use solvent to wash skin.
Storage
Segregate from strong oxidizers and acids (risk of HCN liberation).
Part 2: Hazard Identification & Risk Assessment
1-Cyclohexene-1-propanenitrile (CAS: 3214-47-9 / similar analogs) is a functionalized nitrile. Unlike simple solvents, its hazard profile is dominated by the cyano- group (-CN) attached to a reactive alkene backbone.
The Mechanism of Toxicity
Researchers often underestimate larger nitriles, assuming they are less volatile than acetonitrile. However, the lipophilic cyclohexene ring facilitates rapid dermal penetration . Once absorbed, hepatic cytochrome P450 enzymes can hydroxylate the alpha-carbon, leading to the spontaneous release of cyanide ions (CN⁻), which inhibit cytochrome c oxidase, causing histotoxic hypoxia.
Chemical-resistant Lab Coat (Tyvek® or chemically treated cotton). No exposed skin on ankles/wrists.
--
Part 4: Operational Handling Protocols
Workflow Visualization: Risk-Based Decision Tree
Figure 1: Decision logic for determining PPE levels based on operational exposure risk.
Protocol 1: Synthesis & Transfer
Engineering Control: All transfers must occur within a certified chemical fume hood.
Syringe Technique: When transferring liquids, use the Luer-lock system to prevent needle pop-off. Avoid pressurizing vials; use a bleed needle.
Glassware: Inspect for micro-cracks. Nitriles heated in cracked glass can result in catastrophic failure and immediate aerosolization.
Quenching: If used in a reaction, ensure the quench (often acidic or basic) does not inadvertently liberate HCN gas. Always quench slowly in the hood.
Protocol 2: Storage
Container: Store in amber glass with a Teflon-lined cap.
Segregation: Store away from Acids (HCl, H₂SO₄) to prevent formation of hydrogen cyanide. Store away from Strong Oxidizers to prevent fire.[7]
Labeling: Clearly mark "TOXIC - NITRILE".
Part 5: Emergency Response & Decontamination
Self-Validating System: Before starting work, verify the location of the Safety Shower and Spill Kit . If these are not within 10 seconds of your station, do not proceed.
Expert Tip: Do NOT use alcohol or acetone to wash skin; this increases permeability and drives the nitrile deeper into the dermis.
Eye Contact:
Flush with water for 15 minutes, holding eyelids open.
Inhalation:
Move to fresh air.[1][10][11] If breathing is labored, emergency medical services (EMS) must be called. Mention "Nitrile/Cyanide potential" to responders.
Spill Cleanup (Small Scale < 50mL)
Evacuate the immediate area.
Don PPE: Double gloves (Laminate + Nitrile), Goggles, Respirator.
Absorb: Use a non-combustible absorbent (Vermiculite or specialized organic spill pads).
Neutralize: Wipe the area with a 10% Bleach (Sodium Hypochlorite) solution. This oxidizes trace nitrile/cyanide residues to less toxic cyanates.
Disposal: Place waste in a sealed bag, then into a solid hazardous waste drum.
Part 6: Waste Disposal
Do not pour down the drain.
Waste Stream
Classification
Protocol
Liquid Waste
Organic Nitrile Waste (Halogen-free)
Segregate from general organic solvents if possible. Label as "Contains Nitriles".[3][12] pH must be kept basic (>9) if there is any risk of acid mixing.
Solid Waste
Hazardous Solid
Contaminated gloves, paper towels, and silica gel must be incinerated via a licensed contractor.
Empty Containers
Triple Rinse
Rinse 3x with acetone (collect rinsate as waste). Deface label before disposal.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 21815726, 3-(Cyclohex-1-en-1-yl)propanenitrile. Retrieved from [Link]
Health and Safety Authority (HSA). (2025). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for Chemical Safety. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2025). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]